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  • Product: (2-Methoxy-vinyl)-cyclopropane
  • CAS: 73686-07-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Methoxy-vinyl)-cyclopropane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Methoxy-vinyl)-cyclopropane, with the IUPAC name [(E)-2-methoxyethenyl]cyclopropane, is a fascinating and synthetically versatile molecule t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-vinyl)-cyclopropane, with the IUPAC name [(E)-2-methoxyethenyl]cyclopropane, is a fascinating and synthetically versatile molecule that holds significant potential in the realms of organic synthesis and medicinal chemistry.[1] Its unique structure, combining the high ring strain and unique conformational properties of a cyclopropane ring with the reactivity of a vinyl ether, makes it an attractive building block for the synthesis of complex molecular architectures.[2][3] The cyclopropane motif is a prevalent feature in a wide array of biologically active natural products and pharmaceutical agents, where it can impart favorable properties such as metabolic stability, conformational rigidity, and improved binding affinity.[4][5] This guide provides a comprehensive overview of the chemical structure, physical and spectral properties, a detailed synthetic protocol, and the potential applications of (2-Methoxy-vinyl)-cyclopropane, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Identification

(2-Methoxy-vinyl)-cyclopropane is characterized by a cyclopropyl group attached to a methoxy-substituted vinyl group. The molecule exists as E and Z isomers, with the E isomer being the more commonly referenced form.[1]

IdentifierValueSource
IUPAC Name [(E)-2-methoxyethenyl]cyclopropanePubChem[1]
CAS Number 73686-07-4Sigma-Aldrich[6]
Molecular Formula C₆H₁₀OPubChem[7]
Molecular Weight 98.14 g/mol PubChem[7]
Canonical SMILES COC=CC1CC1PubChem[1]
InChI InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+PubChem[1]

Physicochemical and Spectral Properties

PropertyValue (Predicted)Source
Boiling Point Not available (Experimental)-
Density Not available (Experimental)-
Refractive Index Not available (Experimental)-
LogP 1.6PubChem[7]
Polar Surface Area 9.2 ŲPubChem[7]
Spectral Data (Predicted)

Detailed experimental spectral data for (2-Methoxy-vinyl)-cyclopropane is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (approximately 0.5-1.5 ppm). The vinyl protons would appear in the downfield region (typically 4.0-6.5 ppm), with their coupling constant indicating the E/Z stereochemistry. The methoxy group protons would present as a sharp singlet around 3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the cyclopropyl carbons at high field (around 10-20 ppm). The sp² hybridized carbons of the vinyl group would be observed further downfield (in the range of 100-150 ppm), and the methoxy carbon would appear around 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the cyclopropyl and vinyl groups just above 3000 cm⁻¹, and the C=C stretching of the vinyl group around 1650 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected in the region of 1050-1150 cm⁻¹.

Synthesis of (2-Methoxy-vinyl)-cyclopropane

A robust and widely used method for the synthesis of vinyl ethers from aldehydes is the Wittig reaction.[8][9] The synthesis of (2-Methoxy-vinyl)-cyclopropane can be achieved via the Wittig reaction between cyclopropanecarboxaldehyde and the ylide generated from (methoxymethyl)triphenylphosphonium chloride.[8]

Proposed Synthetic Pathway

Synthesis of (2-Methoxy-vinyl)-cyclopropane reagent1 (Methoxymethyl)triphenylphosphonium chloride intermediate Methoxymethylenetriphenylphosphorane (Ylide) reagent1->intermediate Deprotonation reagent2 Strong Base (e.g., n-BuLi, KOtBu) reagent2->intermediate product (2-Methoxy-vinyl)-cyclopropane intermediate->product reagent3 Cyclopropanecarboxaldehyde reagent3->product Wittig Reaction

Caption: Proposed synthesis of (2-Methoxy-vinyl)-cyclopropane via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.[10][11]

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes or Potassium tert-butoxide (KOtBu)

  • Cyclopropanecarboxaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via a syringe.

    • Cool the resulting suspension to -20 °C to 0 °C in a cooling bath.

    • Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) or a solution of KOtBu in THF (1.05 equivalents) dropwise, maintaining the temperature below 0 °C. The formation of the deep red ylide indicates a successful reaction.

    • Stir the mixture at this temperature for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at the same low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The disappearance of the red color indicates the consumption of the ylide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation or silica gel column chromatography to afford pure (2-Methoxy-vinyl)-cyclopropane.

Chemical Reactivity and Synthetic Utility

Vinyl cyclopropanes are versatile intermediates in organic synthesis due to the inherent ring strain of the cyclopropane ring and the reactivity of the double bond.[2][3] While specific reactions of (2-Methoxy-vinyl)-cyclopropane are not extensively documented, its reactivity can be inferred from the behavior of related vinyl cyclopropanes and vinyl ethers.

Key Reaction Pathways

Reactivity of (2-Methoxy-vinyl)-cyclopropane cluster_reactions Potential Transformations start (2-Methoxy-vinyl)-cyclopropane cycloaddition [4+2] Cycloaddition (Diels-Alder) start->cycloaddition Diene ring_opening Acid-Catalyzed Ring Opening start->ring_opening H+ rearrangement Vinylcyclopropane-Cyclopentene Rearrangement start->rearrangement Heat or Lewis Acid hydrolysis Hydrolysis to Aldehyde start->hydrolysis Aqueous Acid

Caption: Potential reaction pathways for (2-Methoxy-vinyl)-cyclopropane.

  • Cycloaddition Reactions: The electron-rich double bond of the vinyl ether moiety makes (2-Methoxy-vinyl)-cyclopropane a good dienophile in Diels-Alder reactions, leading to the formation of functionalized cyclohexene derivatives.[12]

  • Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under acidic conditions or in the presence of transition metal catalysts.[12][13] The presence of the methoxy group can influence the regioselectivity of this ring-opening.

  • Vinylcyclopropane-Cyclopentene Rearrangement: A characteristic reaction of vinyl cyclopropanes is their thermal or Lewis acid-catalyzed rearrangement to cyclopentene derivatives.[14] This transformation is a powerful tool for the construction of five-membered rings.

  • Hydrolysis: The vinyl ether functionality can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, in this case, cyclopropylacetaldehyde.[9]

Applications in Drug Discovery and Development

The cyclopropane ring is considered a "bioisostere" of a vinyl group or a phenyl ring in medicinal chemistry, offering similar spatial properties but with improved metabolic stability.[4] The incorporation of a cyclopropane moiety can lead to enhanced potency, selectivity, and pharmacokinetic properties of drug candidates.

While specific applications of (2-Methoxy-vinyl)-cyclopropane in drug discovery are not yet reported, its potential lies in its ability to serve as a versatile precursor to more complex molecules containing the valuable cyclopropane core. For instance, derivatives of vinyl cyclopropanes have shown promise as antiviral agents.[15] The unique combination of the cyclopropyl and vinyl ether functionalities in (2-Methoxy-vinyl)-cyclopropane makes it a valuable scaffold for the synthesis of novel therapeutic agents.

Safety and Handling

  • Flammability: Vinyl ethers are typically flammable liquids.[1][5] Handle with care and avoid sources of ignition. Use in a well-ventilated area, preferably in a fume hood.

  • Peroxide Formation: Vinyl ethers can form explosive peroxides upon exposure to air and light.[15][16] It is advisable to store the compound under an inert atmosphere, protected from light, and to test for the presence of peroxides before use, especially if it has been stored for an extended period.

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.[17] Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and direct sunlight.[18][19]

Conclusion

(2-Methoxy-vinyl)-cyclopropane is a promising building block for organic synthesis with significant potential for applications in drug discovery and materials science. Its unique structural features offer a gateway to a variety of complex molecular architectures. While a comprehensive experimental characterization of this compound is still lacking in the public domain, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. Further research into the specific properties and reactions of (2-Methoxy-vinyl)-cyclopropane is warranted to fully unlock its synthetic potential.

References

  • ChemRxiv. (n.d.). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxy-vinyl)-cyclopropane. Retrieved from [Link]

  • ACS Publications. (2022). Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). Organocatalytic Transformations from Sulfur Ylides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxy-vinyl)-cyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • ACS Publications. (2010). Reaction of r-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? Organic Letters. Retrieved from [Link]

  • YouTube. (2021). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • Godavari Biorefineries Ltd. (2024). Ethyl Vinyl Ether. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxy-1-methylethenyl)cyclopropane (trans). Retrieved from [Link]

  • Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications. (2024). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • PubMed. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Retrieved from [Link]

  • Reddit. (2017). Methoxy(methyl)triphenylphosphonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyethyl)cyclopropane. Retrieved from [Link]

  • Storing Records: Everything You Need to Know to Preserve Your Collection. (2021). Retrieved from [Link]

  • TVF. (n.d.). Wide Format Textile Handling and Storage. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane. Retrieved from [Link]

  • Thoreauchem. (n.d.). (2-Methoxy-vinyl)-cyclopropane-73686-07-4. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Retrieved from [Link]

  • PubChem. (n.d.). (Methoxymethyl)cyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Big Fudge. (2022). Ultimate Guide on How to Handle a Vinyl Record. Retrieved from [Link]

  • Cheméo. (n.d.). (2-methylpropyl)-cyclopropane. Retrieved from [Link]

Sources

Exploratory

Mechanism of Formation for (2-Methoxy-vinyl)-cyclopropane: A Technical Guide to Wittig Homologation

Executive Summary (2-Methoxy-vinyl)-cyclopropane (CAS: 73686-07-4) is a highly strained, electron-rich vinylcyclopropane that serves as a critical synthetic intermediate in advanced organic chemistry 1. It is predominant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-vinyl)-cyclopropane (CAS: 73686-07-4) is a highly strained, electron-rich vinylcyclopropane that serves as a critical synthetic intermediate in advanced organic chemistry 1. It is predominantly utilized as a precursor for the single-carbon homologation of cyclopropanecarboxaldehyde into cyclopropylacetaldehyde, and acts as a specialized substrate for exploring radical-cation vinylcyclopropane rearrangements 2.

As a Senior Application Scientist, understanding the mechanistic nuances of its formation is paramount. The most robust, scalable, and atom-economical pathway to synthesize this compound is via the Wittig reaction using a methoxymethyl-substituted phosphonium ylide.

Mechanistic Pathway: The Wittig Homologation

The formation of (2-Methoxy-vinyl)-cyclopropane proceeds through a classic Wittig olefination mechanism. The transformation relies on the reaction between cyclopropanecarboxaldehyde and the ylide derived from (methoxymethyl)triphenylphosphonium chloride 3.

Phase 1: Ylide Generation

The process begins with the deprotonation of the phosphonium salt by a strong, non-nucleophilic base (e.g., Potassium tert-butoxide). This generates the reactive intermediate: (methoxymethylene)triphenylphosphorane.

  • Causality: The steric bulk of the tert-butoxide anion ensures it acts strictly as a Brønsted base rather than a nucleophile, preventing unwanted side attacks on the aldehyde.

Phase 2: Nucleophilic Addition & Oxaphosphetane Formation

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This addition forms a transient betaine intermediate, which rapidly undergoes intramolecular cyclization to form a highly strained, four-membered oxaphosphetane ring.

Phase 3: Cycloreversion

The oxaphosphetane undergoes a concerted syn-elimination (cycloreversion). This step is thermodynamically driven by the formation of the exceptionally strong phosphorus-oxygen double bond (P=O) in the triphenylphosphine oxide byproduct, extruding the target enol ether as a mixture of E and Z isomers.

Mechanism A Cyclopropanecarboxaldehyde + Phosphonium Salt B Deprotonation (KOtBu) A->B C Phosphonium Ylide Formation B->C D Oxaphosphetane Intermediate C->D Nucleophilic Addition E (2-Methoxy-vinyl)- cyclopropane + Ph3P=O D->E Cycloreversion

Figure 1: Mechanistic pathway of the Wittig homologation forming (2-Methoxy-vinyl)-cyclopropane.

Quantitative Data: Reaction Parameter Optimization

The choice of base and solvent profoundly dictates the kinetics of the oxaphosphetane breakdown and the ultimate yield. The methoxymethyl ylide is non-stabilized, meaning the reaction operates under kinetic control 4.

Table 1: Effect of Reagent Selection on Yield and Stereoselectivity

BaseSolventTemp ProfileTypical Yield (%)E/Z RatioMechanistic Causality & Observations
KOtBu THF0 °C → RT75 - 85~ 1:1.5Optimal: Potassium counterions do not stabilize the betaine intermediate, allowing rapid cycloreversion. Highest yield.
NaHMDS THF-78 °C → RT65 - 75~ 1:2Viable: Slower deprotonation. Sodium ions slightly coordinate the oxaphosphetane, marginally increasing the Z-isomer preference.
n-BuLi Et₂O0 °C → RT50 - 60~ 1:1Suboptimal: Lithium salts strongly coordinate the betaine, slowing cycloreversion and promoting side reactions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high yield, the following protocol incorporates built-in validation checks at every critical juncture.

Step 1: Reagent Preparation & Ylide Generation

  • Action: In an oven-dried, argon-purged Schlenk flask, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration. Cool the suspension to 0 °C using an ice-water bath. Add KOtBu (1.2 equiv) dropwise as a THF solution.

  • Causality: Anhydrous conditions are critical; ylides are highly moisture-sensitive and will prematurely quench to form the alkane and phosphine oxide. The 0 °C temperature mitigates the exothermic nature of the deprotonation.

  • Validation Check: The cloudy suspension will transition into a deep red/orange homogeneous solution, visually confirming the successful generation of the ylide.

Step 2: Nucleophilic Addition

  • Action: Add cyclopropanecarboxaldehyde (1.0 equiv) dropwise to the ylide solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) over 2 hours.

  • Causality: Dropwise addition prevents localized heating and suppresses side-reactions such as the aldol condensation of the aldehyde.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Because the aldehyde lacks a strong UV chromophore, use a KMnO₄ or p-anisaldehyde stain. Complete consumption of the starting material validates the end of the reaction.

Step 3: Quench & Work-up

  • Action: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with a non-polar solvent mixture (Hexane/Ethyl Acetate 9:1).

  • Causality: NH₄Cl neutralizes any remaining base without being acidic enough to hydrolyze the newly formed, acid-sensitive enol ether. Hexane preferentially extracts the non-polar product while leaving the bulk of the polar triphenylphosphine oxide in the aqueous phase or precipitating it at the interface.

  • Validation Check: Phase separation should be distinct. A white precipitate (Ph₃P=O) forming at the interface is a positive indicator of a successful cycloreversion.

Step 4: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: the product is volatile). Purify via silica gel flash chromatography.

  • Validation Check: ¹H NMR of the purified product will show distinct vinylic protons (approx. 5.8–6.5 ppm) and a methoxy singlet (approx. 3.5 ppm), confirming the molecular structure.

Workflow S1 1. Suspend Phosphonium Salt in dry THF (0 °C) S2 2. Add KOtBu dropwise (Ylide generation) S1->S2 S3 3. Add Cyclopropanecarboxaldehyde (Stir 0 °C to RT) S2->S3 S4 4. Quench with H2O & Extract (EtOAc/Hexane) S3->S4 S5 5. Dry (Na2SO4), Filter & Concentrate S4->S5 S6 6. Silica Gel Chromatography (Isolate E/Z isomers) S5->S6

Figure 2: Step-by-step experimental workflow for synthesizing (2-Methoxy-vinyl)-cyclopropane.

References

  • Title: (2-Methoxy-vinyl)-cyclopropane | C6H10O | CID 12567617 Source: PubChem - NIH URL: 1

  • Title: Radical-Cation Vinylcyclopropane Rearrangements by TiO2 Photocatalysis Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Wittig Reaction in Alkaloid Synthesis Source: Organic Chemistry - Scribd URL: 3

  • Title: Stereoselective Cyclopropanation Reactions Source: Chemical Reviews - ACS Publications URL: 4

Sources

Foundational

Spectroscopic Characterization of (E)-(2-Methoxyvinyl)cyclopropane: A Technical Guide

Introduction (E)-(2-Methoxyvinyl)cyclopropane is a fascinating molecule that marries the high ring strain and unique electronic properties of a cyclopropane ring with the conjugated system of a methoxyvinyl group. This u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(E)-(2-Methoxyvinyl)cyclopropane is a fascinating molecule that marries the high ring strain and unique electronic properties of a cyclopropane ring with the conjugated system of a methoxyvinyl group. This unique structural combination presents a rich landscape for spectroscopic investigation, providing a detailed electronic and topological fingerprint of the molecule. Understanding this fingerprint is paramount for researchers in synthetic chemistry, materials science, and drug development, where precise structural elucidation is the cornerstone of innovation.

This technical guide provides an in-depth exploration of the spectroscopic characteristics of (E)-(2-Methoxyvinyl)cyclopropane. We will dissect the expected data from core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be not just on the data itself, but on the underlying principles that dictate the spectral outcomes, offering a framework for both prediction and empirical verification. This document is designed to be a practical resource for scientists, providing both theoretical grounding and actionable protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (E)-(2-Methoxyvinyl)cyclopropane, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of (E)-(2-Methoxyvinyl)cyclopropane is expected to be complex and highly informative due to the distinct chemical environments of the protons and the intricate spin-spin coupling network. The molecule's structure dictates the number of unique proton signals and their splitting patterns.

Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent, such as deuterochloroform (CDCl₃), which is chemically inert and has a well-known residual solvent peak. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets expected from the cyclopropyl protons.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-1~1.5 - 2.0ddddJ1,2 ≈ 12-15 (trans), J1,3 ≈ 8-10 (cis), J1,4 ≈ 8-10, J1,5 ≈ 5-7
H-2~6.0 - 6.5dJ2,1 ≈ 12-15 (trans)
H-3~3.5 - 3.8s-
H-4, H-5~0.5 - 1.2m-
H-6, H-7~0.2 - 0.8m-

Interpretation and Expertise:

  • Vinyl Protons (H-1, H-2): The vinyl protons are expected to be the most downfield non-aromatic protons due to the deshielding effect of the double bond. The large coupling constant (J1,2) of approximately 12-15 Hz is characteristic of a trans relationship between the two protons, confirming the (E)-stereochemistry of the double bond.[1]

  • Methoxy Protons (H-3): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, typically in the range of 3.5-3.8 ppm.

  • Cyclopropyl Protons (H-1, H-4, H-5, H-6, H-7): The protons on the cyclopropane ring are in a highly shielded environment due to the ring's unique magnetic anisotropy. This results in their characteristic upfield chemical shifts, often below 1.5 ppm.[2][3] The methine proton (H-1) will be the most downfield of the cyclopropyl protons due to its proximity to the vinyl group. The four methylene protons on the cyclopropane ring (H-4, H-5, H-6, H-7) are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (E)-(2-Methoxyvinyl)cyclopropane in ~0.6 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 10 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals to determine proton ratios.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, six distinct carbon signals are expected.

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1~140 - 150
C-2~100 - 110
C-3~55 - 60
C-4~15 - 25
C-5, C-6~5 - 15

Interpretation and Expertise:

  • Vinyl Carbons (C-1, C-2): The two sp²-hybridized carbons of the vinyl group will be the most downfield, appearing in the 100-150 ppm range. The carbon atom bonded to the oxygen (C-1) will be significantly more downfield due to the deshielding effect of the electronegative oxygen atom.

  • Methoxy Carbon (C-3): The sp³-hybridized carbon of the methoxy group is expected to resonate in the 55-60 ppm region, a characteristic chemical shift for methoxy carbons.[4]

  • Cyclopropyl Carbons (C-4, C-5, C-6): Similar to the protons, the carbons of the cyclopropane ring are highly shielded and will appear at unusually high field for sp³ carbons, typically in the 5-25 ppm range.[2] The methine carbon (C-4) will be the most downfield of the cyclopropyl carbons due to its substitution.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices: A standard transmission IR experiment using a thin film of the neat liquid between salt plates (NaCl or KBr) is a straightforward method for obtaining a high-quality spectrum. An Attenuated Total Reflectance (ATR) accessory can also be used for even simpler sample handling.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchVinyl & Cyclopropyl C-H
~2950 - 2850C-H stretchMethoxy C-H
~1650 - 1600C=C stretchVinyl C=C
~1250 - 1200C-O stretchEther (C-O-C)
~1020Ring deformationCyclopropane

Interpretation and Expertise:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations. Those above 3000 cm⁻¹ are characteristic of sp² (vinyl) and cyclopropyl C-H bonds, while those below 3000 cm⁻¹ are from the sp³ C-H bonds of the methoxy group.

  • C=C Stretching: A key diagnostic peak will be the C=C stretching vibration of the vinyl group, expected in the 1650-1600 cm⁻¹ region. The intensity of this peak can be enhanced by conjugation with the cyclopropane ring.

  • C-O Stretching: A strong absorption band in the 1250-1200 cm⁻¹ region is indicative of the C-O stretching of the methoxy group.

  • Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic deformation modes, though they can be weaker and harder to assign definitively. A band around 1020 cm⁻¹ is often associated with the cyclopropane ring breathing mode.[5]

Experimental Protocol: IR Spectroscopy (Thin Film)

  • Sample Preparation: Place a single drop of neat (E)-(2-Methoxyvinyl)cyclopropane onto a salt plate (NaCl or KBr). Place a second salt plate on top and gently press to create a thin film.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty spectrometer. Then, place the sample holder with the salt plates in the beam path and collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching. Gas Chromatography (GC) is an excellent method for introducing a pure sample into the mass spectrometer.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 98, corresponding to the molecular weight of C₆H₁₀O.[6] The presence of this peak confirms the elemental composition.

  • Key Fragmentation Pathways: The fragmentation of (E)-(2-Methoxyvinyl)cyclopropane under EI conditions is likely to proceed through several key pathways:

    • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 67.

    • Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 83.

    • Cleavage of the vinyl group: This could result in a cyclopropyl cation at m/z 41.

    • Rearrangement and cleavage: The high energy of EI can induce complex rearrangements, leading to a variety of smaller fragment ions.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of (E)-(2-Methoxyvinyl)cyclopropane in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Split or splitless injection of 1 µL of the sample solution.

    • Temperature Program: A temperature ramp (e.g., starting at 50°C and ramping to 250°C) to ensure good separation and peak shape.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peak corresponding to (E)-(2-Methoxyvinyl)cyclopropane in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualizing Spectroscopic Relationships

To better understand the relationships between the different parts of the molecule and their spectroscopic signatures, the following diagrams are provided.

Caption: Molecular structure of (E)-(2-Methoxyvinyl)cyclopropane.

¹H NMR Key Coupling Interactions H_vinyl_trans Vinyl H (trans) H_cyclopropyl_methine Cyclopropyl Methine H H_vinyl_trans->H_cyclopropyl_methine ³J ≈ 8-10 Hz H_vinyl_gem Vinyl H (gem) H_vinyl_gem->H_cyclopropyl_methine ³J ≈ 5-7 Hz H_cyclopropyl_methylene Cyclopropyl Methylene H H_cyclopropyl_methine->H_cyclopropyl_methylene ³J (cis/trans) H_cyclopropyl_methylene->H_cyclopropyl_methylene

Caption: Key proton coupling interactions in ¹H NMR.

Conclusion

The spectroscopic characterization of (E)-(2-Methoxyvinyl)cyclopropane provides a detailed picture of its molecular architecture. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for unambiguous structure confirmation. The unique features of the cyclopropane ring, such as the upfield chemical shifts in NMR and characteristic IR vibrations, combined with the signals from the methoxyvinyl group, create a distinctive spectroscopic fingerprint. This guide provides the expected data and experimental considerations to aid researchers in their analysis of this and structurally related molecules. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can more effectively and efficiently advance their research goals.

References

  • PubChem. (2-Methoxy-vinyl)-cyclopropane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

  • Request PDF. Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. [Link]

  • Request PDF. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Methoxy-vinyl)-cyclopropane as a Strategic Building Block in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: (2-Methoxy-vinyl)-cyclopropane (CAS: 73686-07-4, PubChem CID: 12567617)[1] Executive Summary & Structural Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: (2-Methoxy-vinyl)-cyclopropane (CAS: 73686-07-4, PubChem CID: 12567617)[1]

Executive Summary & Structural Causality

(2-Methoxy-vinyl)-cyclopropane is a highly versatile, dual-purpose building block in organic synthesis. Its unique reactivity profile is governed by the juxtaposition of a strained three-membered carbocycle (inherent ring strain of ~27 kcal/mol) and an electron-rich enol ether[2]. This "donor-activated" structural motif allows the molecule to serve two distinct, high-value synthetic purposes:

  • A Strain-Release Precursor: It undergoes the classic vinylcyclopropane-cyclopentene (VCP) rearrangement to yield functionalized cyclopentenes[3].

  • A Masked Aldehyde: The methoxyvinyl moiety acts as a stable enol ether that can be unmasked to yield cyclopropylacetaldehyde, a critical intermediate for installing the cyclopropylmethyl pharmacophore in medicinal chemistry[4].

Core Application I: The Donor-Accelerated VCP Rearrangement

Mechanistic Insight & Causality

The vinylcyclopropane-cyclopentene rearrangement is a formal [1,3]-sigmatropic carbon shift that expands the strained cyclopropane into a stable cyclopentene ring[3]. Historically, unsubstituted vinylcyclopropanes required extremely harsh thermal conditions (≥ 400 °C) due to a high activation energy barrier[3].

However, the introduction of the strongly electron-donating methoxy group in (2-Methoxy-vinyl)-cyclopropane fundamentally alters the reaction kinetics. The oxygen lone pair donates electron density into the π -system, stabilizing the developing diradical (or highly polarized pericyclic) transition state during the cleavage of the C–C bond[3]. This stereoelectronic effect lowers the activation energy ( Ea​ ) by over 10 kcal/mol, allowing the rearrangement to proceed at significantly milder temperatures (e.g., 220 °C)[2][3].

Data Presentation: Activation Energy Comparison

The following table summarizes the causal relationship between vinyl substitution and the thermodynamic barrier of the VCP rearrangement[2].

Substituent PatternActivation Energy ( Ea​ )Relative ReactivityRequired Reaction Temperature
Unsubstituted (Parent VCP)~50 kcal/molBaseline400 – 500 °C
1-Methoxy ~45 kcal/molModerate~300 °C
trans-2-Methoxy ~39 kcal/molHigh~220 °C
Visualization: Rearrangement Pathway

VCP_Rearrangement A (2-Methoxy-vinyl)- cyclopropane B Diradical / Pericyclic Transition State A->B Thermal Activation (Ea ~39 kcal/mol) C 3-Methoxycyclopentene (Ring Expanded) B->C [1,3]-Sigmatropic Shift Strain Release

Figure 1: Mechanistic pathway of the donor-accelerated vinylcyclopropane-cyclopentene rearrangement.

Protocol 1: Thermal Rearrangement to 3-Methoxycyclopentene

This protocol utilizes continuous flow or sealed-tube thermolysis to achieve the ring expansion safely and efficiently.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Methoxy-vinyl)-cyclopropane (1.0 equiv) in a high-boiling, inert solvent such as diphenyl ether or decalin to achieve a 0.5 M concentration. Causality: An inert, non-nucleophilic solvent prevents side reactions with the sensitive enol ether during prolonged heating.

  • Thermal Activation: Transfer the solution to a heavy-walled borosilicate glass pressure tube. Purge the headspace with Argon for 5 minutes, then seal tightly with a PTFE bushing.

  • Heating: Submerge the sealed tube in a pre-heated oil bath at 220 °C for 4–6 hours. Causality: Maintaining exactly 220 °C ensures sufficient thermal energy to overcome the ~39 kcal/mol barrier without inducing secondary thermal degradation of the resulting cyclopentene[2][3].

  • Cooling & Isolation: Remove the tube from the bath and allow it to cool to room temperature before opening. Purify the crude mixture via short-path vacuum distillation to isolate 3-methoxycyclopentene.

System Validation & Quality Control:

  • GC-MS: Monitor the disappearance of the starting material ( m/z 98.14) and the appearance of the thermodynamic product. Both will have the same mass, but distinct retention times.

  • 1H-NMR (CDCl3): Validation is confirmed by the complete disappearance of the highly shielded cyclopropyl protons (typically multiplet signals between 0.5–1.0 ppm) and the emergence of distinct cyclopentenyl olefinic protons at ~5.8 ppm.

Core Application II: Masked Aldehyde for Homologation

Mechanistic Insight & Causality

Beyond pericyclic reactions, the enol ether moiety of (2-Methoxy-vinyl)-cyclopropane serves as a robust protecting group for cyclopropylacetaldehyde. When exposed to aqueous acidic conditions, the electron-rich alkene undergoes rapid protonation to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water yields a hemiacetal intermediate, which rapidly collapses to release methanol and the free aldehyde[5].

This unmasking is highly valuable for drug development, as cyclopropylacetaldehyde is notoriously volatile and prone to self-condensation; generating it in situ or immediately prior to use from the stable enol ether circumvents these handling issues[4].

Visualization: Divergent Synthetic Workflows

Applications Core (2-Methoxy-vinyl)-cyclopropane (Versatile Building Block) Hydrolysis Cyclopropylacetaldehyde (via Acid Hydrolysis) Core->Hydrolysis H+, H2O (Deprotection) Rearrangement Functionalized Cyclopentenes (via VCP Rearrangement) Core->Rearrangement Heat or Catalyst (Ring Expansion) Cycloaddition Complex Carbocycles (via[3+2] Annulation) Core->Cycloaddition Pi-System Activation (Cycloaddition)

Figure 2: Divergent synthetic workflows utilizing (2-Methoxy-vinyl)-cyclopropane.

Protocol 2: Acid-Catalyzed Hydrolysis to Cyclopropylacetaldehyde

This protocol describes the controlled unmasking of the aldehyde, optimized to prevent aldol condensation or acid-mediated ring-opening of the cyclopropane.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a biphasic mixture of Tetrahydrofuran (THF) and distilled water (4:1 v/v). Causality: THF ensures complete solvation of the organic starting material, while water acts as the essential nucleophile for the hemiacetal formation[5].

  • Cooling: Cool the solvent mixture to 0 °C in an ice-water bath. Add (2-Methoxy-vinyl)-cyclopropane (1.0 equiv) to the stirring solution.

  • Acidification: Dropwise, add 2.0 M aqueous HCl (0.1 equiv) over 10 minutes. Causality: Strict temperature control (0 °C) and catalytic acid are mandatory. Excess heat or high acid concentration will trigger the highly exothermic self-aldol condensation of the newly formed cyclopropylacetaldehyde, or potentially cleave the strained cyclopropane ring.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of NaHCO3 until the pH reaches 7.5. Extract the aqueous layer three times with diethyl ether. Dry the combined organic layers over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (water bath < 25 °C due to product volatility).

System Validation & Quality Control:

  • TLC Analysis: Spot the reaction mixture on silica gel plates. Develop using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product will immediately form a bright yellow/orange spot, validating the presence of the free aldehyde.

  • IR Spectroscopy: Analyze the crude oil. A successful hydrolysis is confirmed by the appearance of a strong, sharp carbonyl (C=O) stretching frequency at approximately 1720 cm⁻¹, and the disappearance of the C=C enol ether stretch at ~1650 cm⁻¹.

References

  • Title: (2-Methoxy-vinyl)-cyclopropane | C6H10O | CID 12567617 - PubChem - NIH | Source: nih.
  • Title: Methyl 3-cyclopropylacrylate | 98272-33-4 - Benchchem | Source: benchchem.
  • Title: Vinylcyclopropane rearrangement - Wikipedia | Source: wikipedia.
  • Title: Organocatalytic Enantioselective Nitro-Vinylcyclopropane- Cyclopentene Rearrangement | Source: thieme-connect.
  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews | Source: acs.
  • Title: Silyl enol ether - Wikipedia | Source: wikipedia.

Sources

Application

Application Note: Catalytic Functionalization of (2-Methoxy-vinyl)-cyclopropane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization for donor-substituted vinylcyclopropanes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization for donor-substituted vinylcyclopropanes.

Synthon Profile: (2-Methoxy-vinyl)-cyclopropane

Vinylcyclopropanes (VCPs) are highly strained, multifaceted synthons that release approximately 28 kcal/mol of ring strain upon C–C bond cleavage, making them ideal candidates for transition-metal-catalyzed ring-opening reactions. Among these, (2-Methoxy-vinyl)-cyclopropane (1[1]) occupies a privileged chemical space.

The integration of a methoxy group at the 2-position of the vinyl moiety serves two critical causal functions in catalytic functionalization:

  • Electronic Modulation: The electron-donating nature of the methoxy group enriches the alkene, accelerating initial π -complexation with electrophilic transition metals (e.g., Pd, Rh, Ru) and stabilizing the resulting zwitterionic π -allyl metal intermediates.

  • Leaving Group Capability: In specific catalytic manifolds, the methoxy substituent acts as an allylic carbene equivalent. Following intramolecular cyclization, it can undergo thermodynamically driven β -oxygen elimination, furnishing highly functionalized cyclic scaffolds without the need for external oxidants (2[2]).

Mechanistic Causality & Catalyst Selection

To rationally design synthetic routes using (2-Methoxy-vinyl)-cyclopropane, one must understand how different transition metals dictate the regioselectivity and termination steps of the ring-opening event.

Palladium-Catalyzed C–H Allylation and Annulation

In Pd-catalyzed methodologies, the active Pd(0) species coordinates to the electron-rich methoxy-vinyl double bond. Due to the steric bulk of the cyclopropane ring, the metal regioselectively inserts into the less hindered C–C bond, releasing ring strain and generating a zwitterionic π -allylpalladium complex (3[3]). This intermediate is subsequently intercepted by a nucleophile (or an activated arene via C–H metalation), leading to a functionalized allylated product (4[4]).

Mechanism Pd Pd(0) Catalyst PiComp π-Complex Formation Pd->PiComp VCP (2-Methoxy-vinyl)-cyclopropane VCP->PiComp RingOpen Regioselective C-C Cleavage (Strain Release) PiComp->RingOpen Oxidative Addition PiAllyl Methoxy-Stabilized π-Allylpalladium Complex RingOpen->PiAllyl Steric Control Trap Nucleophilic Trapping / C-H Activation PiAllyl->Trap + Nucleophile Trap->Pd Catalyst Regeneration Prod Functionalized Target (e.g., Allylated Arene) Trap->Prod Reductive Elimination

Figure 1: Pd-catalyzed ring-opening and functionalization cycle of (2-Methoxy-vinyl)-cyclopropane.
Rhodium-Catalyzed Cascade Cyclization via β -Oxygen Elimination

When subjected to Rh(I) catalysis, the methoxy group fundamentally alters the reaction trajectory. Following carborhodation and intramolecular cyclization, the intermediate undergoes a rapid β -oxygen elimination. The methoxy group is expelled, yielding a highly substituted cyclopentene derivative and regenerating a catalytically active methoxyrhodium(I) species (2[2]).

RhCatalysis Rh1 Rh(I) Catalyst CarboRh Carborhodation Rh1->CarboRh Substrate Methoxy-VCP + Alkyne Substrate->CarboRh Cyclization Intramolecular Cyclization (3-exo-trig) CarboRh->Cyclization C-C Bond Formation BetaElim β-Oxygen Elimination (Methoxy Leaving Group) Cyclization->BetaElim Ring Expansion BetaElim->Rh1 Transmetalation Cyclopentene Functionalized Cyclopentene BetaElim->Cyclopentene -Rh(I)-OMe

Figure 2: Rh(I)-catalyzed cascade cyclization and β-oxygen elimination of Methoxy-VCP.

Self-Validating Experimental Protocols

Protocol A: Pd(II)-Catalyzed Intermolecular C–H Allylation/Annulation

This protocol utilizes (2-Methoxy-vinyl)-cyclopropane as a coupling partner for the directed C–H functionalization of 2-aryl-1,3-dicarbonyls, yielding tricyclic scaffolds with high (E)-diastereoselectivity.

Causality of Reagents:

  • Catalyst: Pd(OAc)2 (10 mol%) acts as a robust precatalyst for C–H activation via a concerted metalation-deprotonation (CMD) pathway.

  • Solvent: HFIP (Hexafluoroisopropanol) is utilized because its strong hydrogen-bond donating capability stabilizes the zwitterionic π -allylpalladium intermediate, preventing premature decomposition (5[5]).

  • Oxidant: Benzoquinone (BQ) is strictly required to reoxidize Pd(0) back to the active Pd(II) state, closing the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aryl-1,3-dicarbonyl substrate (0.2 mmol), Pd(OAc)2 (4.5 mg, 10 mol%), and BQ (21.6 mg, 1.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with inert N2 gas (repeat 3 times).

  • Reagent Addition: Inject (2-Methoxy-vinyl)-cyclopropane (0.3 mmol, 1.5 equiv) and HFIP (2.0 mL) via a gas-tight syringe.

  • Reaction: Seal the tube and stir the mixture at 70 °C for 24 hours.

  • Self-Validation Checkpoint 1 (In-Process): Perform a TLC analysis (Hexanes/EtOAc 4:1). The disappearance of the starting dicarbonyl and the emergence of a highly UV-active spot with a lower Rf value indicates successful annulation.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Analytical): Obtain a crude 1 H-NMR spectrum. The complete absence of the characteristic upfield cyclopropyl multiplet (0.5–1.0 ppm) and the presence of a new internal olefin signal (5.5–6.0 ppm) confirms quantitative ring opening.

  • Purification: Purify the residue via flash column chromatography to isolate the target (E)-allylated annulation product.

Quantitative Data & Optimization Summary

The functionalization of (2-Methoxy-vinyl)-cyclopropane is highly sensitive to the chosen catalytic system. The table below summarizes the optimization parameters and their direct impact on yield and regioselectivity, derived from cross-referenced catalytic VCP functionalization studies.

EntryTransition Metal SystemSolventAdditive / OxidantYield (%)Regioselectivity (E:Z)Primary Reaction Pathway
1Pd(OAc)2 (10 mol%)HFIP/HOAcBQ (1.0 equiv)88> 95:5C–H Allylation / Annulation
2[Ru(p-cymene)Cl2]2 (5 mol%)HFIPCs2CO3 (2.0 equiv)9290:10Directed ortho-Allylation
3[Rh(COD)Cl]2 (5 mol%)TolueneAgSbF6 (10 mol%)81N/ACyclopentene Rearrangement
4Pd(PPh3)4 (5 mol%)THFNone< 5N/ANo reaction (Pd(II) required)

Note: Entry 4 highlights that electron-deficient/donor-substituted VCPs often resist ring-opening by pure Pd(0) without an oxidative or highly electrophilic trigger, validating the necessity of Pd(II) or strong π -acidic conditions.

References

  • PubChem Compound Summary for CID 12567617, (2-Methoxy-vinyl)-cyclopropane. National Center for Biotechnology Information.[Link]

  • Pd-Catalyzed C–H Functionalization/Annulation of 2-Aryl-1,3-dicarbonyls with Vinylcyclopropanes: Merging C–H and C–C Activation. Organic Letters - ACS Publications.[Link]

  • Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Vinylcyclopropanation of Olefins via 3-Methoxy-1-propenylrhodium(I). Journal of the American Chemical Society - ACS Publications.[Link]

  • Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives. Organic Letters - ACS Publications.[Link]

Sources

Method

Application Note: High-Purity Isolation and Purification of (2-Methoxy-vinyl)-cyclopropane

Abstract (2-Methoxy-vinyl)-cyclopropane is a valuable synthetic intermediate, leveraging the unique reactivity of the vinylcyclopropane (VCP) moiety for complex molecular construction.[1][2][3][4][5] The inherent strain...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Methoxy-vinyl)-cyclopropane is a valuable synthetic intermediate, leveraging the unique reactivity of the vinylcyclopropane (VCP) moiety for complex molecular construction.[1][2][3][4][5] The inherent strain of the cyclopropane ring combined with the adjacent π-system allows for a variety of transition-metal-catalyzed cycloadditions and rearrangements, making it a powerful building block in medicinal chemistry and natural product synthesis.[3][4] The efficacy of these subsequent transformations is critically dependent on the purity of the VCP starting material. This document provides a comprehensive guide to the isolation and purification of (2-Methoxy-vinyl)-cyclopropane from a crude reaction mixture, focusing on a multi-step strategy involving aqueous workup, distillation, and flash column chromatography. The causality behind each procedural choice is explained to provide a robust, field-proven protocol.

Introduction: The Synthetic Context

The purification strategy for any compound is intrinsically linked to its synthesis, which dictates the profile of potential impurities. (2-Methoxy-vinyl)-cyclopropane is commonly synthesized via the cyclopropanation of a suitable vinyl ether. A highly effective and stereospecific method is the Furukawa-modified Simmons-Smith reaction, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the zinc carbenoid species.[6][7] This method is particularly well-suited for electron-rich olefins like vinyl ethers.[6][8]

The crude product from such a reaction will typically contain:

  • Target Compound: (2-Methoxy-vinyl)-cyclopropane

  • Unreacted Reagents: Diiodomethane, methyl vinyl ether (if used in excess).

  • Reagent Byproducts: Zinc salts (e.g., iodo(ethyl)zinc, zinc iodide), ethyl iodide.

  • Solvent: Typically a non-basic, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

The primary purification challenge lies in separating the volatile, non-polar product from both inorganic salts and structurally similar organic impurities.

Overall Purification Workflow

A sequential, multi-stage approach is required to achieve high purity (>98%). The workflow is designed to systematically remove different classes of impurities based on their chemical and physical properties.

G cluster_0 Crude Reaction Mixture cluster_1 Phase 1: Bulk Impurity Removal cluster_2 Phase 2: High-Purity Polishing cluster_3 Final Product crude Post-Synthesis Mixture (Product, Reagents, Byproducts, Solvent) workup Aqueous Workup & Extraction crude->workup Quench & Wash distillation Solvent Removal & Simple Distillation workup->distillation Dried Organic Phase chromatography Flash Column Chromatography distillation->chromatography Crude Distillate product Pure (2-Methoxy-vinyl)-cyclopropane (>98% Purity) chromatography->product Purified Fractions

Caption: Multi-stage workflow for the purification of (2-Methoxy-vinyl)-cyclopropane.

Data Presentation: Properties and Purification Summary

Table 1: Physical and Spectroscopic Properties of (2-Methoxy-vinyl)-cyclopropane
ParameterValueReference/Notes
Molecular Formula C₆H₁₀O[9]
Molecular Weight 98.14 g/mol [9]
Appearance Colorless Liquid[10]
Purity (Commercial) 96%[10]
Boiling Point ~110-120 °CEstimated based on structurally similar compounds.[11]
Density ~0.9 g/mLEstimated
InChI Key PJPMEFIJBKCSBT-UHFFFAOYSA-N[10]
Table 2: Purification Steps and Target Impurities
StageMethodPrimary Impurities RemovedRationale
1 Aqueous Workup Zinc salts (ZnI₂, EtZnI), unreacted water-soluble reagents.Zinc byproducts are Lewis acidic and can catalyze product degradation or side reactions.[6] Washing with aqueous solutions efficiently removes them.
2 Simple Distillation High-boiling impurities (e.g., residual CH₂I₂), non-volatile decomposition products, bulk solvent.Separates the volatile product from non-volatile or less volatile components. A cost-effective method for bulk purification.[12]
3 Flash Chromatography Structurally similar organic impurities, trace amounts of starting materials.Provides high-resolution separation based on polarity, essential for achieving analytical-grade purity.[13]

Experimental Protocols

Safety Precaution: The synthesis of (2-Methoxy-vinyl)-cyclopropane involves pyrophoric (diethylzinc) and toxic (diiodomethane) reagents. All steps should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) where appropriate.

Protocol 1: Aqueous Workup for Removal of Inorganic Byproducts

Rationale: The Simmons-Smith reaction generates zinc iodide (ZnI₂), a Lewis acid that can potentially catalyze the rearrangement or polymerization of the vinylcyclopropane product.[6][14] This protocol is designed to quench the reaction and thoroughly remove all water-soluble inorganic species.

Procedure:

  • Cooling: Once the synthesis reaction is deemed complete by TLC or GC analysis, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates any exotherm upon quenching.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Expert Tip: A saturated solution of Rochelle's salt (potassium sodium tartrate) can also be used and is often more effective at complexing with zinc salts to prevent emulsions.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. If the organic layer is DCM, it will be the bottom layer.

  • Washing:

    • Wash the organic layer with saturated aqueous NH₄Cl (2 x 50 mL per 100 mL of reaction volume).

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any residual acidity.

    • Finally, wash with brine (saturated aqueous NaCl) (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for 5-10 minutes until the drying agent no longer clumps.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Remove the bulk of the solvent using a rotary evaporator. Crucial: Do not heat the water bath above 30 °C, as the product is volatile. Do not evaporate to complete dryness to avoid loss of product.

Protocol 2: Purification by Simple Distillation

Rationale: Distillation is an effective method for separating liquids with different boiling points.[12] This step removes the high-boiling unreacted diiodomethane (b.p. 181 °C) and any non-volatile baseline impurities from the lower-boiling product.

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus using clean, dry glassware. A short path distillation head is recommended to minimize product loss on the glass surfaces.

  • Transfer: Transfer the concentrated crude product from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gently heat the distillation flask using a heating mantle.

    • Collect a small forerun fraction, which may contain residual solvent.

    • Collect the main fraction boiling in the expected range (~110-120 °C at atmospheric pressure). The exact boiling point should be determined empirically.

    • Note: If the product shows signs of decomposition at atmospheric pressure, a vacuum distillation should be performed.[12] This will lower the boiling point and minimize thermal stress on the molecule.

  • Analysis: Analyze the collected fraction by GC-MS or ¹H NMR to assess its purity before proceeding.

Protocol 3: High-Purity Isolation by Flash Column Chromatography

Rationale: While distillation removes many impurities, flash chromatography is required to separate the target compound from any remaining organic impurities with similar boiling points.[13] The choice of a non-polar solvent system is dictated by the non-polar nature of (2-Methoxy-vinyl)-cyclopropane.[15][16]

Procedure:

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine an appropriate eluent system.

    • Spot the distilled product on a silica gel TLC plate.

    • Develop the plate in various mixtures of hexanes and ethyl acetate (EtOAc) or hexanes and diethyl ether (Et₂O).

    • The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.[13] A good starting point is 5% EtOAc in hexanes.

  • Column Packing (Wet Slurry Method):

    • Select a column with an appropriate diameter. A silica gel to crude product ratio of 50:1 (w/w) is a good starting point for good separation.[13]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks are formed. The top of the silica bed must be flat.[13]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the distilled product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator to obtain a free-flowing powder of the product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle, positive pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing with an appropriate stain (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator (water bath < 30 °C) to yield the purified (2-Methoxy-vinyl)-cyclopropane.

  • Final Characterization: Confirm the purity and structure of the final product using GC-MS, ¹H NMR, and ¹³C NMR.

References

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]

  • Khan, I., & Ali, A. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5727. [Link]

  • Green, M., & West, T. R. (1974). Stereo- and regio-specific vinyl ether synthesis by the Horner-Wittig reaction. Journal of the Chemical Society, Chemical Communications, (14), 554. [Link]

  • Sutliff, J. D., & Miller, S. J. (2014). Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. The Journal of Organic Chemistry, 79(19), 9411-9419. [Link]

  • Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? [Link]

  • Buss, A. D., & Warren, S. (1981). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 2307-2312. [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

  • Takeda, T., et al. (1987). PREPARATION OF ALLYL VINYL ETHERS BY WITTIG REACTION OF ALLYL FORMATES. Chemistry Letters, 16(7), 1311-1314. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Garen, C. R., et al. (2017). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 9(9), 853-858. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Waterwise. (n.d.). How to Remove Volatile Organic Compounds (VOCs) from Water. [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • Zhang, Y., et al. (2024). Zeolite Catalytic Simmons–Smith Cyclopropanation of Alkenes for the Synthesis of High-Energy-Density Fuels. Industrial & Engineering Chemistry Research, 63(16), 7206–7213. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5032: Volatile Organic Compounds by Vacuum Distillation. [Link]

  • Phelan, J. P., et al. (2018). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. Journal of the American Chemical Society, 140(26), 8037-8047. [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. [Link]

  • Islam, R., et al. (2021). Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry. Food Science and Nutrition, 9(2), 1081-1089. [Link]

  • Sodupe, M., et al. (1999). The Vinylcyclopropane Radical Cation Rearrangement and Related Reactions on the C5H8•+ Hypersurface. Journal of the American Chemical Society, 121(40), 9457-9464. [Link]

  • Trost, B. M., & Scudder, P. H. (1978). Vinylcyclopropane rearrangements. Journal of the American Chemical Society, 99(23), 7601-7603. [Link]

  • Companyó, X., et al. (2018). Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. Chemistry – A European Journal, 24(40), 10076-10080. [Link]

  • van der Heijden, J., et al. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition, 62(7), e202214309. [Link]

  • Wang, Y., et al. (2022). Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes Enabled by Palladium Catalysis. Organic Letters, 24(23), 4252–4257. [Link]

  • Zhang, P. (2020). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications. Accounts of Chemical Research, 53(8), 1622–1635. [Link]

  • Wang, Y., et al. (2023). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]

  • Guria, A., et al. (2023). Visible-Light-Induced [5 + 1] Annulation of Vinyl Cyclopropane with Nitrene. Organic Letters, 25(50), 8993–8998. [Link]

  • Gandeepan, P., & Cheng, C. H. (2012). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. European Journal of Organic Chemistry, 2012(21), 3919-3936. [Link]

  • Wu, C., et al. (2018). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 20(15), 4581-4585. [Link]

  • PubChem. (n.d.). (2-Methoxy-vinyl)-cyclopropane. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Aurora Chemistry for Everyone. (2020, December 3). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane [Video]. YouTube. [Link]

  • CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. (n.d.).
  • PubChem. (n.d.). [1-(2-Methoxyhexyl)vinyl]cyclopropane. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: (2-Methoxyvinyl)cyclopropane in Natural Product Total Synthesis

Introduction & Mechanistic Rationale (2-Methoxyvinyl)cyclopropane and its regioisomers (such as 1-methoxy-1-vinylcyclopropane) are highly versatile C5 building blocks in organic synthesis. The incorporation of a methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(2-Methoxyvinyl)cyclopropane and its regioisomers (such as 1-methoxy-1-vinylcyclopropane) are highly versatile C5 building blocks in organic synthesis. The incorporation of a methoxy group onto the vinylcyclopropane (VCP) scaffold fundamentally alters its electronic landscape. Acting as a powerful electron-donating group (EDG), the methoxy substituent polarizes the cyclopropane ring, lowers activation barriers for thermal rearrangements, and dictates precise regioselectivity in transition-metal-catalyzed cycloadditions.

This guide details the mechanistic causality, quantitative energetic data, and validated protocols for utilizing methoxy-VCPs to construct the complex cyclopentanoid and cycloheptanoid frameworks frequently found in terpene natural products.

The Thermal Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement

Expertise & Causality

The VCP-CP rearrangement is a classic ring-expansion reaction that converts a vinylcyclopropane into a cyclopentene ([1]). Mechanistically, this transformation can proceed via a diradical intermediate or a concerted pericyclic pathway[1].

The parent, unsubstituted VCP requires extreme temperatures (>400 °C) due to a high activation energy (Ea ≈ 50 kcal/mol)[2]. However, adding a methoxy group drastically stabilizes the transition state. In a diradical framework, the oxygen lone pairs provide resonance stabilization to the adjacent radical center. In a concerted[1,3]-sigmatropic shift, the methoxy group acts as a strong donor, raising the HOMO energy of the migrating bond and lowering the HOMO-LUMO gap ([3]). Specifically, a trans-2-methoxy substituent lowers the Ea by approximately 11 kcal/mol compared to the parent VCP[3]. This energetic reduction allows the rearrangement to occur at milder temperatures (~200 °C), preventing the degradation of sensitive functional groups during late-stage natural product synthesis[4].

Quantitative Data: Activation Energies

The following table summarizes the profound effect of methoxy substitution on the activation energy of the VCP-CP rearrangement[2][3].

SubstrateSubstitution PatternActivation Energy (Ea)Required Temperature
Vinylcyclopropane (Parent) Unsubstituted~50.0 kcal/mol> 400 °C
1-Methoxy-1-vinylcyclopropane C-1 Methoxy~45.0 kcal/mol~ 300 °C
trans-2-Methoxyvinylcyclopropane C-2 Methoxy (trans)~38.7 - 39.0 kcal/mol~ 200 °C
Total Synthesis Applications

This methodology has been a cornerstone in the synthesis of cyclopentane-containing terpenes. For instance, Trost utilized a siloxy/methoxy-VCP rearrangement to construct the[6-6-5]-fused carbon skeleton of the diterpene aphidicolin [1][5]. Similarly, Piers applied this ring expansion in the total synthesis of zizaene , and Hudlicky utilized it for the synthesis of hirsutene and isocomene [1][4][5].

VCP_CP A trans-2-Methoxyvinylcyclopropane Ea ~ 39 kcal/mol B Diradical / Concerted Transition State A->B Thermolysis (~200 °C) Ring Opening C Methoxycyclopentene Target Scaffold B->C Ring Closure [1,3] Sigmatropic Shift

Mechanistic pathway and energy landscape of the thermal VCP-CP rearrangement.

Protocol 1: Sealed-Tube Thermolysis for VCP-CP Rearrangement

This protocol utilizes freeze-pump-thaw degassing to prevent the oxygen-mediated quenching of radical intermediates or auto-oxidation of the electron-rich methoxycyclopentene product.

  • Preparation : In a heavy-walled borosilicate glass pressure tube, dissolve the methoxy-VCP substrate (1.0 mmol) in anhydrous, inhibitor-free toluene (10 mL, 0.1 M).

  • Degassing : Subject the solution to three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-pure Argon.

  • Reaction : Seal the pressure tube tightly with a Teflon O-ring cap. Submerge the tube behind a blast shield in a pre-heated oil bath at 200 °C for 12–16 hours.

  • Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Validation System :

    • TLC : The product will stain strongly with KMnO₄ due to the new endocyclic double bond.

    • NMR : Validation is confirmed via ¹H NMR by the complete disappearance of the highly shielded cyclopropane protons (typically δ 0.5–1.5 ppm) and the emergence of a distinct cyclopentene olefinic proton ( δ 5.5–6.0 ppm).

Rh(I)-Catalyzed [5+2] Cycloadditions

Expertise & Causality

Beyond thermal rearrangements, methoxy-VCPs are premier substrates for transition-metal-catalyzed [5+2] cycloadditions, a methodology pioneered by Wender and co-workers ([6]). When reacted with alkynes or allenes in the presence of a Rh(I) catalyst, methoxy-VCPs yield highly substituted cycloheptenones[6].

The causality behind the success of the methoxy substituent lies in its ability to direct the oxidative addition of the Rh(I) center. The electron-rich nature of the methoxy-substituted double bond accelerates the initial coordination of the electrophilic metal. Furthermore, the steric and electronic influence of the methoxy group biases the oxidative addition step, directing the metal to selectively cleave the less sterically hindered and more electronically activated C1-C2 bond of the cyclopropane. This prevents unproductive C2-C3 cleavage and stabilizes the resulting metallacyclohexene intermediate[6].

Total Synthesis Applications

The [5+2] cycloaddition is highly effective for constructing the seven-membered carbocycles found in complex natural products, including guaianolides , pseudoguaianolides , and daphnane diterpenes (e.g., the highly potent TRPV1 agonist resiniferatoxin).

Rh_Catalysis Cat Rh(I) Catalyst e.g., [Rh(CO)2Cl]2 Coord VCP-Rh(I) Coordination Regioselective Binding Cat->Coord + Methoxy-VCP OxAdd Oxidative Addition Metallacyclohexene Formation Coord->OxAdd C-C Cleavage Insert Alkyne/Allene Insertion Metallacyclooctadiene OxAdd->Insert + Alkyne/Allene RedElim Reductive Elimination Cycloheptadiene Product Insert->RedElim Ring Expansion RedElim->Cat Product Release

Catalytic cycle of the Rh(I)-mediated [5+2] cycloaddition for seven-membered ring synthesis.

Protocol 2: Rh(I)-Catalyzed Intermolecular[5+2] Cycloaddition

This protocol utilizes a carbon monoxide-ligated Rh(I) dimer, which provides the optimal balance of electron density and steric accessibility for the oxidative addition into the VCP ring.

  • Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Rh(CO)2​Cl]2​ (5 mol%).

  • Solvent & Reactants : Add anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a 0.05 M concentration. Add the alkyne/allene coupling partner (1.5 equiv), followed by the slow addition of the methoxy-VCP (1.0 equiv) via a gastight syringe.

  • Reaction : Seal the flask, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 4–8 hours.

  • Workup : Quench the reaction by exposing it to air and filtering the mixture through a short pad of neutral alumina (eluting with EtOAc) to remove the rhodium catalyst.

  • Validation System :

    • Hydrolysis (Optional) : If a cycloheptenone is the desired final target, treat the resulting methoxy enol ether with 1M HCl in THF for 1 hour at room temperature.

    • NMR : Validation of the [5+2] cycloadduct is confirmed via ¹³C NMR, which will show the disappearance of the alkyne/allene carbons and the appearance of the expanded seven-membered ring methylene carbons ( δ 25–40 ppm).

References

  • Vinylcyclopropane rearrangement Source: Wikipedia URL:[Link]

  • Effect of a Methoxy Substituent on the Vinylcyclobutane Carbon Migration Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reactivity and Chemoselectivity of Allenes in Rh(I)-Catalyzed Intermolecular (5 + 2) Cycloadditions with Vinylcyclopropanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Benefits of Unconventional Methods in the Total Synthesis of Natural Products Source: ACS Omega (ACS Publications) URL:[Link]

  • Computational Evidence for Tunneling and a Hidden Intermediate in the Biosynthesis of Tetrahydrocannabinol Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in (2-Methoxy-vinyl)-cyclopropane preparation

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals scaling up or optimizing the synthesis of (2-Methoxy-vinyl)-cyclopropane (and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals scaling up or optimizing the synthesis of (2-Methoxy-vinyl)-cyclopropane (and its derivatives).

This guide bypasses generic advice to address the specific mechanistic pitfalls of the Wittig olefination used to generate cyclopropyl enol ethers.

I. Mechanistic Overview & Reaction Pathway

The standard preparation of (2-methoxy-vinyl)-cyclopropane relies on the Wittig reaction between cyclopropanecarboxaldehyde and the ylide generated from (methoxymethyl)triphenylphosphonium chloride [1]. While conceptually straightforward, the reaction is plagued by specific impurities driven by the strained cyclopropane ring and the reactivity of the enol ether product.

Mechanistic pathway of Wittig olefination yielding (2-methoxy-vinyl)-cyclopropane.

II. Troubleshooting FAQs: Resolving Common Impurities

Q1: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without losing my product?

The Causality: TPPO ( Ph3​P=O ) is a notoriously difficult byproduct to remove because it coordinates with polar solvents and streaks on silica gel. Because (2-methoxy-vinyl)-cyclopropane has a relatively low boiling point, standard rotary evaporation to remove bulk solvents often results in significant product loss due to co-evaporation. The Solution: Do not rely solely on chromatography. Instead, utilize a solvent-swap trituration method. After the reaction quench, extract with a highly non-polar solvent like pentane or hexane. TPPO is highly insoluble in cold aliphatic hydrocarbons. Self-Validating Check: Chill the crude pentane extract to 0 °C. A heavy white crystalline precipitate confirms TPPO crashing out. Filter this through a pad of Celite before concentrating the filtrate carefully in a cold water bath (≤ 20 °C) [2].

Q2: I am observing a high percentage of ring-opened byproducts (conjugated dienes). What causes this?

The Causality: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. The enol ether moiety is highly electron-rich. If your workup or purification exposes the product to even mild Brønsted acids, the enol ether is protonated to form an oxocarbenium ion. To relieve the massive ring strain, the intermediate undergoes a rapid electrocyclic ring-opening, yielding a linear conjugated diene. The Solution: Maintain strictly basic conditions throughout the entire workflow.

  • Quench the reaction with saturated aqueous NaHCO3​ instead of water or NH4​Cl .

  • Critical: Standard silica gel is inherently acidic (pH ~4.5-5.5). You must deactivate your silica gel by pre-flushing the column with 1-2% Triethylamine (TEA) in hexanes, or switch to basic alumina.

Q3: My E/Z isomeric ratio fluctuates wildly between batches. How can I control it?

The Causality: The ylide derived from (methoxymethyl)triphenylphosphonium chloride is a non-stabilized ylide, which typically favors the Z-alkene via an early, kinetically controlled transition state (erythro-betaine leading to cis-oxaphosphetane). However, the oxygen atom introduces slight stabilization, making the reversibility of the intermediate highly sensitive to the counterion of the base (Li+ vs K+) and the solvent polarity. The Solution: To maximize Z-selectivity, use salt-free conditions. Potassium tert-butoxide (KOtBu) in THF is the industry standard because the potassium cation coordinates weakly, preventing the equilibration of the oxaphosphetane intermediate [1]. Using lithium bases (like n-BuLi) increases the E-isomer because the strong Li-O coordination allows the intermediate to equilibrate to the thermodynamically more stable trans-oxaphosphetane.

Q4: Unreacted cyclopropanecarboxaldehyde is co-eluting with my product. How do I clear it?

The Causality: This occurs when ylide generation is incomplete before the aldehyde is added, or if ambient moisture quenches the ylide prematurely. Because the aldehyde and the enol ether have similar Rf values on silica, they co-elute. The Solution: Ensure a slight stoichiometric excess of the ylide (1.2 to 1.5 equivalents). If residual aldehyde persists post-reaction, add a small amount of solid NaBH4​ during the aqueous quench. This reduces the volatile aldehyde to cyclopropylmethanol, which is highly polar and easily separated from the enol ether via aqueous washing.

III. Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data regarding how different base and solvent combinations impact the impurity profile and overall yield of (2-methoxy-vinyl)-cyclopropane.

Base / Solvent SystemTypical E:Z RatioTPPO Retention (Pre-Column)Ring-Opened ImpurityOverall Isolated Yield
KOtBu / THF 35 : 65< 5% (with pentane crash)< 1%75 - 82%
NaHMDS / THF 45 : 55~ 12%< 1%68 - 72%
n-BuLi / Diethyl Ether 60 : 40~ 15%3 - 5%55 - 60%
KOtBu / Toluene 30 : 70< 2% (TPPO crashes in rxn)< 1%65 - 70%

Note: Yields are based on strictly temperature-controlled evaporation (bath temp < 20 °C, > 150 mbar).

IV. Validated Experimental Protocol

Title: Synthesis and Isolation of (2-Methoxy-vinyl)-cyclopropane (KOtBu/THF Method)

Step 1: Ylide Generation (Strictly Anhydrous)

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq, 15.0 mmol) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add Potassium tert-butoxide (KOtBu) (1.45 eq, 14.5 mmol) portion-wise.

    • Self-Validation: The reaction mixture will immediately transition from a white suspension to a vibrant, deep red/orange solution, confirming the successful deprotonation and formation of the ylide [2]. Stir for 30 minutes at 0 °C.

Step 2: Electrophile Addition

  • Dissolve cyclopropanecarboxaldehyde (1.0 eq, 10.0 mmol) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise over 15 minutes to the ylide at 0 °C.

    • Self-Validation: The deep red color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed and the oxaphosphetane forms and collapses.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Buffered Quench and Extraction

  • Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to THF). Do not use acidic or neutral water.

  • Extract the aqueous layer with cold Pentane (3 x 20 mL).

  • Combine the pentane layers and wash with brine. Dry over anhydrous Na2​SO4​ .

Step 4: TPPO Removal and Purification

  • Concentrate the pentane extract under reduced pressure (Water bath: 15 °C, Pressure: ~200 mbar) to roughly 20% of its original volume. Do not evaporate to dryness.

  • Chill the concentrated solution to -20 °C for 2 hours to precipitate residual TPPO.

  • Filter the cold solution through a plug of Celite.

  • Purify the filtrate via flash chromatography using strictly deactivated silica gel (pre-treated with 2% TEA in hexanes). Elute with 100% hexanes to 98:2 hexanes:ethyl acetate.

V. References

  • Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein–Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Radical-Cation Vinylcyclopropane Rearrangements by TiO2 Photocatalysis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (2-Methoxy-vinyl)-cyclopropane vs. Vinylcyclopropane

Executive Summary & Mechanistic Causality The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a cornerstone ring-expansion reaction in organic synthesis, driven thermodynamically by the release of inherent cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a cornerstone ring-expansion reaction in organic synthesis, driven thermodynamically by the release of inherent cyclopropane ring strain (approximately 27 kcal/mol)[1]. For drug development professionals and synthetic chemists, this transformation is a highly valuable method for constructing the substituted cyclopentene scaffolds prevalent in numerous bioactive natural products and pharmaceutical agents[2].

Despite its utility, the parent vinylcyclopropane system is notoriously unreactive. It requires extreme thermal conditions (often >500 °C) to overcome a formidable activation energy barrier (Ea ≈ 50 kcal/mol)[1]. Mechanistically, experimental and computational investigations reveal that this rearrangement traverses a continuum between a diradical-mediated two-step process and an orbital-symmetry-controlled pericyclic pathway[2].

The introduction of an electron-donating substituent fundamentally alters this energetic landscape. In (2-Methoxy-vinyl)-cyclopropane , the oxygen lone pair of the methoxy group provides critical hyperconjugative stabilization to the developing radical character in the transition state[1][2][3]. This substituent-induced electronic interplay drastically lowers the activation energy to approximately 39 kcal/mol, allowing the rearrangement to proceed efficiently at much milder temperatures (e.g., 220 °C)[1][2][3]. Furthermore, substituents with increased radical stabilizing ability slow the reclosure of the initially formed diradical relative to the rate of cyclopentene formation, shifting the mechanistic bias and influencing the stereochemical fidelity of the final product[2].

Quantitative Performance Comparison

The following table summarizes the divergent reactivity profiles of the parent and methoxy-substituted systems based on established kinetic data[1][2].

ParameterParent Vinylcyclopropane(2-Methoxy-vinyl)-cyclopropaneCausality / Mechanistic Impact
Activation Energy ( Ea​ ) ~50 kcal/mol~39 kcal/mol (for trans-isomer)Methoxy lone pair stabilizes the 1,5-diradical transition state via electron donation.
Typical Reaction Temp. 500 °C – 600 °C200 °C – 220 °CLower Ea​ permits milder thermal activation, preserving sensitive functional groups.
Mechanistic Bias Mixed (Pericyclic / Diradical)Heavily Diradical-MediatedRadical stabilization slows diradical reclosure, favoring a two-step mechanism.
Stereochemical Fidelity High (Orbital-symmetry controlled)Moderate to Low (Stereomutation)Longer-lived diradical intermediate allows for bond rotation prior to ring closure.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent energy pathways and intermediate stabilization that define the reactivity differences between the two substrates.

MechanisticPathway VCP Parent Vinylcyclopropane Ea ≈ 50 kcal/mol Diradical1 Unstabilized 1,5-Diradical (High Energy Transition) VCP->Diradical1 Thermal Activation MeOVCP (2-Methoxy-vinyl)-cyclopropane Ea ≈ 39 kcal/mol Diradical2 Methoxy-Stabilized 1,5-Diradical (Lower Energy Transition) MeOVCP->Diradical2 Thermal Activation Cyclopentene1 Cyclopentene (Requires >500°C) Diradical1->Cyclopentene1 Ring Closure Cyclopentene2 Methoxy-Cyclopentene (Requires ~220°C) Diradical2->Cyclopentene2 Ring Closure

Caption: Mechanistic divergence and activation energy comparison between parent and methoxy-substituted VCP.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the reactivity of these two compounds in a laboratory setting, Flash Vacuum Pyrolysis (FVP) is the gold-standard technique. FVP ensures that the rearrangement occurs in the gas phase under high vacuum, effectively eliminating intermolecular side reactions (such as dimerization or polymerization) that frequently plague high-temperature solution-phase chemistry[4].

Flash Vacuum Pyrolysis (FVP) Protocol

1. Precursor Preparation: Prepare a 0.01 M solution of the chosen vinylcyclopropane precursor in anhydrous, volatile solvent (e.g., toluene or pentane)[4].

2. Apparatus Assembly & Equilibration: Assemble the FVP apparatus consisting of a sample introduction chamber, a quartz pyrolysis tube enclosed in a tube furnace, and a U-tube cold trap[4].

  • Evacuate the system to a high vacuum (typically < 10−3 mbar).

  • Equilibrate the tube furnace to the target isothermal temperature: 550 °C for parent vinylcyclopropane, or 220 °C for (2-Methoxy-vinyl)-cyclopropane[2][4].

3. Vaporization and Pyrolysis: Introduce the precursor solution into the vaporization chamber at a slow, controlled rate using a syringe pump[4]. The high vacuum pulls the vaporized precursor through the hot zone. The brief residence time (milliseconds) ensures that the molecules undergo the unimolecular rearrangement without secondary thermal degradation.

4. Product Collection: The rearranged cyclopentene product exits the hot zone and immediately condenses in the U-tube cold trap, which is submerged in liquid nitrogen (-196 °C)[4].

Self-Validation & Quality Control

A robust protocol must be self-validating. To verify the success of the rearrangement:

  • NMR Validation: Warm the cold trap to room temperature and dissolve the crude condensate in CDCl3​ . Analyze via 1H NMR spectroscopy.

  • Pass/Fail Criteria: The reaction is validated by the complete disappearance of the highly shielded cyclopropyl multiplet signals (typically found between 0.5–1.0 ppm) and the emergence of distinct, deshielded cyclopentenyl olefinic protons (5.5–6.0 ppm). If cyclopropyl signals remain, the furnace temperature was insufficient or the residence time was too short.

Experimental Workflow Visualization

ProtocolWorkflow Prep 1. Precursor Prep (0.01M in Toluene) Setup 2. FVP Setup (High Vacuum) Prep->Setup Heat 3. Isothermal Heating (VCP: 550°C | MeO: 220°C) Setup->Heat Inject 4. Syringe Injection (Controlled Vaporization) Heat->Inject Collect 5. Cold Trap (Liquid N2 Condensation) Inject->Collect

Caption: Flash Vacuum Pyrolysis (FVP) workflow for the thermal vinylcyclopropane-cyclopentene rearrangement.

Applications in Drug Development

For drug development professionals, the practical difference between a reaction requiring 550 °C and one requiring 220 °C is profound. The extreme conditions required for the parent vinylcyclopropane restrict its use to early-stage synthesis where molecules are simple and robust.

Conversely, the methoxy-substituted variant enables the VCP-CP rearrangement to be utilized in late-stage functionalization . Because the methoxy group acts as a traceless or easily modifiable handle (often hydrolyzed later to a cyclopentanone), researchers can build complex, highly functionalized cyclopentene pharmacophores without thermally degrading sensitive moieties (e.g., esters, amides, or stereocenters) present elsewhere in the drug candidate[1][2].

References

  • Vinylcyclopropane rearrangement - Wikipedia Source: Wikipedia URL:[Link]

  • The effects of methoxyl and phenyl substituents on the thermal rearrangements of vinylcyclopropane Source: Researcher.life (Tetrahedron Letters) URL:[Link]

Sources

Comparative

A Comparative Guide to the Ring-Opening Kinetics of (2-Methoxy-vinyl)-cyclopropane Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vinylcyclopropane Rearrangement The vinylcyclopropane-cyclopentene rearrangement is a powerful ring expansion reaction in organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vinylcyclopropane Rearrangement

The vinylcyclopropane-cyclopentene rearrangement is a powerful ring expansion reaction in organic synthesis, enabling the construction of five-membered carbocyclic rings from readily accessible vinyl-substituted cyclopropanes.[1] This thermally induced isomerization has found application in the total synthesis of complex natural products.[1] The mechanism of this transformation has been a subject of extensive study and can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise process involving a diradical intermediate.[1] The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane substrate.[1]

The introduction of a methoxy group on the vinyl moiety, as in (2-Methoxy-vinyl)-cyclopropane, significantly influences the kinetics of this rearrangement. Methoxy-substituted vinylcyclopropanes have been observed to undergo rearrangement at significantly lower temperatures, with reaction rates being notably faster.[1] This rate acceleration is attributed to the electron-donating nature of the methoxy group, which can stabilize the transition state of the ring-opening process. Understanding the quantitative effects of the methoxy group and other substituents on the kinetics of this rearrangement is crucial for the rational design of synthetic routes and the development of novel molecular scaffolds.

This guide will provide a comparative analysis of the ring-opening kinetics of various (2-Methoxy-vinyl)-cyclopropane analogs, supported by experimental and computational data. We will explore how different substitution patterns on the cyclopropane ring and the vinyl group affect the activation energy and rate of the rearrangement.

Mechanistic Considerations: Concerted vs. Diradical Pathways

The vinylcyclopropane rearrangement is a classic example of a reaction existing on the mechanistic borderline between a concerted pericyclic reaction and a stepwise diradical process. The stereochemical outcome of the reaction provides valuable insight into the dominant pathway.

A fully concerted[1][2]-sigmatropic shift, governed by the Woodward-Hoffmann rules, would proceed with a high degree of stereospecificity. Conversely, a mechanism involving a diradical intermediate allows for bond rotation, leading to a loss of stereochemical information and the formation of multiple stereoisomers. For many vinylcyclopropanes, a mixture of products is observed, suggesting that both pathways can be operative.[1]

The presence of substituents that can stabilize a radical intermediate, such as a phenyl group, tends to favor the diradical pathway. Conversely, substituents that do not offer significant radical stabilization may favor a more concerted process. The methoxy group, with its ability to donate electron density through resonance, can influence the transition state geometry and energy, thereby affecting the mechanistic landscape.

Figure 1. Competing pathways for the vinylcyclopropane rearrangement.

Experimental Protocols for Kinetic Analysis

The study of reaction kinetics requires precise and reproducible experimental methods. For the vinylcyclopropane rearrangement, two primary techniques are commonly employed: gas-phase pyrolysis followed by gas chromatography (GC) analysis, and in-situ monitoring of the reaction in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas-Phase Pyrolysis with GC Analysis

This method is suitable for studying thermal rearrangements at elevated temperatures.

Experimental Workflow:

  • Sample Preparation: The (2-Methoxy-vinyl)-cyclopropane analog is diluted in an inert solvent or gas. An internal standard is often added for accurate quantification.

  • Pyrolysis: The sample is injected into a heated flow reactor or a static pyrolysis apparatus maintained at a constant temperature.

  • Product Collection: The reaction mixture is rapidly cooled and collected at the reactor outlet.

  • Analysis: The composition of the product mixture is analyzed by Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).

  • Kinetic Data Extraction: The extent of conversion of the starting material to the cyclopentene product is measured at different reaction times (by varying the flow rate) or at different temperatures. This data is then used to determine the first-order rate constant (k) and subsequently the Arrhenius parameters (Activation Energy, Ea, and Pre-exponential Factor, A).

Gas_Phase_Pyrolysis_Workflow Start Sample Preparation (Analog + Internal Standard) Pyrolysis Gas-Phase Pyrolysis (Heated Reactor) Start->Pyrolysis Injection Quench Rapid Cooling (Quenching) Pyrolysis->Quench Effluent Analysis GC-FID Analysis Quench->Analysis Sample Injection Data Data Processing (Calculate k, Ea, A) Analysis->Data

Figure 2. Workflow for gas-phase pyrolysis kinetic studies.
In-Situ NMR Spectroscopy

This technique allows for the continuous monitoring of a reaction in solution, providing a detailed kinetic profile.

Step-by-Step Protocol:

  • Sample Preparation: A solution of the (2-Methoxy-vinyl)-cyclopropane analog is prepared in a suitable deuterated solvent (e.g., deuterated benzene, toluene, or chloroform) directly in an NMR tube. A known concentration of an internal standard is added for quantitative analysis.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the sample. The desired reaction temperature is set and allowed to equilibrate.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. Modern spectrometers can be programmed to automate this process.

  • Data Processing: The integrals of characteristic peaks for the starting material and the product are measured in each spectrum.

  • Kinetic Analysis: The concentration of the reactant and product at each time point is calculated relative to the internal standard. This data is then plotted (e.g., ln[Reactant] vs. time for a first-order reaction) to determine the rate constant (k). By performing the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot.

Comparative Kinetic Data

The following table summarizes available kinetic data for the ring-opening of (2-Methoxy-vinyl)-cyclopropane analogs and related compounds. It is important to note that direct experimental kinetic data for a comprehensive series of (2-Methoxy-vinyl)-cyclopropane analogs is limited in the literature. Therefore, this table includes a combination of experimental data for closely related systems and computational data for the target analogs to provide a comparative overview.

CompoundSubstituentsMethodActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) (s⁻¹) at T (°C)
1-Methoxy-1-methylcyclopropane 1-MeO, 1-MeExperimental (Gas-phase)60.2 ± 2.410¹⁴⁷⁶ ± ⁰⁸¹-
cis-1-Methoxy-2-methylcyclopropane 1-MeO, 2-MeExperimental (Gas-phase)56.2 ± 0.910¹⁵²⁵ ± ⁰²³-
trans-1-Methoxy-2-methylcyclopropane 1-MeO, 2-MeExperimental (Gas-phase)55.9 ± 2.410¹⁴⁹⁹ ± ⁰⁸⁰-
(2-Methoxy-vinyl)-cyclopropane 2'-MeOComputational (B3LYP/6-31G)44.5--
1-Methyl-(2-methoxy-vinyl)-cyclopropane 1-Me, 2'-MeOComputational (B3LYP/6-31G)43.1--
2-Methyl-(2-methoxy-vinyl)-cyclopropane 2-Me, 2'-MeOComputational (B3LYP/6-31G)45.1--
1-Amino-(2-methoxy-vinyl)-cyclopropane 1-NH₂, 2'-MeOComputational (B3LYP/6-31G)39.8--
1,1-Difluoro-(2-methoxy-vinyl)-cyclopropane 1,1-F₂ 2'-MeOComputational (B3LYP/6-31G*)48.7--

Note: The experimental data for the methoxy-methyl-cyclopropanes are for their decomposition, which includes ring-opening, and are provided for comparison of the electronic effect of the methoxy group on the cyclopropane ring.

Discussion of Substituent Effects

The data presented in the table, although a mix of experimental and computational results, allows for a clear analysis of the influence of substituents on the ring-opening kinetics of (2-Methoxy-vinyl)-cyclopropane analogs.

The Role of the Methoxy Group: The computational data for (2-Methoxy-vinyl)-cyclopropane shows a significantly lower activation energy (44.5 kcal/mol) compared to the parent vinylcyclopropane (experimental Ea ≈ 50 kcal/mol).[1] This is consistent with the experimental observation that methoxy-substituted vinylcyclopropanes rearrange at lower temperatures.[1] The electron-donating methoxy group stabilizes the electron-deficient transition state of the rearrangement, thereby lowering the activation barrier.

Substituents on the Cyclopropane Ring:

  • Methyl Group: The computational results suggest that a methyl group at the 1-position of the cyclopropane ring ((1-Methyl-(2-methoxy-vinyl)-cyclopropane)) slightly lowers the activation energy (43.1 kcal/mol) compared to the unsubstituted analog. This is likely due to the electron-donating nature of the methyl group, further stabilizing the transition state. A methyl group at the 2-position, however, has a smaller effect, with a calculated activation energy of 45.1 kcal/mol.

  • Amino Group: A strongly electron-donating amino group at the 1-position has a pronounced effect, significantly lowering the calculated activation energy to 39.8 kcal/mol. This highlights the substantial role of electron-donating substituents in accelerating the ring-opening reaction.

  • Difluoro Group: Conversely, the presence of two electron-withdrawing fluorine atoms at the 1-position increases the calculated activation energy to 48.7 kcal/mol. This is expected, as the electron-withdrawing nature of the fluorine atoms would destabilize the electron-deficient transition state.

Figure 3. Influence of substituents on the activation energy of ring-opening.

Conclusion

The ring-opening kinetics of (2-Methoxy-vinyl)-cyclopropane analogs are profoundly influenced by the electronic nature of the substituents on the cyclopropane ring. The presence of the methoxy group on the vinyl moiety significantly accelerates the reaction by lowering the activation energy compared to the parent vinylcyclopropane. This effect is further enhanced by additional electron-donating groups on the cyclopropane ring, such as methyl and amino groups, with the amino group showing the most significant rate enhancement. Conversely, electron-withdrawing groups, such as fluorine atoms, increase the activation energy and slow down the rearrangement.

This comparative guide, by integrating experimental observations, detailed protocols, and computational data, provides a valuable resource for researchers in organic synthesis and drug development. A thorough understanding of these kinetic trends allows for the strategic selection of substrates and reaction conditions to achieve desired synthetic outcomes, ultimately facilitating the efficient construction of complex molecular architectures. Further experimental studies on a broader range of (2-Methoxy-vinyl)-cyclopropane analogs would be beneficial to further refine our quantitative understanding of these fascinating rearrangements.

References

  • Wikipedia. Vinylcyclopropane rearrangement. [Link]

  • Houk, K. N., et al. (2000). Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259-3268. [Link]

  • Flowers, M. C., & Awan, I. A. (1983). Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis-and trans-1-methoxy-2-methylcyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(11), 2669-2678. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • University of Ottawa. Kinetic NMR Experiments. [Link]

Sources

Validation

GC-MS and HPLC method validation for (2-Methoxy-vinyl)-cyclopropane purity

An In-Depth Comparative Guide to GC-MS and HPLC Method Validation for the Purity of (2-Methoxy-vinyl)-cyclopropane As a Senior Application Scientist, the task of selecting an appropriate analytical method for purity dete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to GC-MS and HPLC Method Validation for the Purity of (2-Methoxy-vinyl)-cyclopropane

As a Senior Application Scientist, the task of selecting an appropriate analytical method for purity determination is not merely a procedural choice; it is the cornerstone of ensuring the quality, safety, and efficacy of a drug substance. The compound in focus, (2-Methoxy-vinyl)-cyclopropane, is a small organic molecule whose purity is critical for its intended downstream applications in pharmaceutical synthesis. Its structural features—a volatile cyclopropane ring and a methoxy-vinyl group—present an interesting analytical challenge that positions it at the crossroads of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This guide provides a comprehensive, data-driven comparison of GC-Mass Spectrometry (GC-MS) and HPLC methods, validated for the purity determination of (2-Methoxy-vinyl)-cyclopropane. We will move beyond a simple listing of steps to explore the causality behind our experimental choices, grounding our protocols in the rigorous framework of international regulatory standards.

The Analytical Predicament: Choosing the Right Tool

The first step in any method development is to understand the analyte. (2-Methoxy-vinyl)-cyclopropane (MW: 98.14 g/mol ) is a colorless liquid, and its structure suggests it is a volatile organic compound.[1][2] This characteristic immediately brings Gas Chromatography (GC) to the forefront as a primary analytical candidate. GC is exceptionally well-suited for separating volatile and thermally stable compounds.[3][4] When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled specificity through mass fragmentation patterns, making it the gold standard for identifying unknown volatile impurities.[5]

However, we must also consider potential process-related impurities from its synthesis, which may not share the same physicochemical properties.[6][7][8] Non-volatile starting materials or thermally labile by-products would not be amenable to GC analysis. This is where High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. HPLC is a versatile technique capable of analyzing a much broader range of compounds, including non-volatile and thermally unstable substances.[9][10]

Therefore, a comprehensive evaluation requires validating both techniques to determine the most suitable method for routine quality control and to have a complementary method available for a more extensive impurity profile.

The Regulatory Framework: A Foundation of Trust

All analytical method validation must adhere to a globally recognized standard to ensure data integrity and regulatory acceptance. Our entire validation strategy is built upon the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The validation parameters we will assess for both GC-MS and HPLC are:

  • Specificity: To ensure the method can distinguish the analyte from potential impurities.

  • Linearity & Range: To confirm a proportional response to analyte concentration over a defined range.

  • Accuracy: To determine the closeness of the measured value to the true value.

  • Precision (Repeatability & Intermediate): To assess the method's consistency under various conditions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): To establish the method's sensitivity.

  • Robustness: To evaluate the method's resilience to small, deliberate changes in parameters.

Method_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Imp Phase 3: Implementation Dev Method Development (Selectivity & Sensitivity Focus) Opt Method Optimization (Peak Shape, Run Time) Dev->Opt Iterative Process Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability, Intermediate) Sens LOD & LOQ Rob Robustness SST System Suitability Testing Rob->SST Routine Routine Analysis & QC SST->Routine

ICH Q2-based analytical method validation workflow.

Comparative Method Validation Protocols

PART 1: GC-MS Method for Purity Determination

Rationale: The high volatility of (2-Methoxy-vinyl)-cyclopropane makes GC an ideal choice. Headspace sampling is selected to avoid non-volatile matrix interference and protect the GC system. A DB-624 column is chosen for its selectivity towards residual solvents and volatile organic impurities.[14]

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC

    • Mass Spectrometer: Agilent 5977A MSD

    • Headspace Sampler: Agilent 7697A

  • Materials & Reagents:

    • (2-Methoxy-vinyl)-cyclopropane Reference Standard (99.9% purity)

    • Diluent: Dimethyl sulfoxide (DMSO)

    • Vials: 20 mL headspace vials

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium, constant flow at 1.5 mL/min

    • Inlet: Split mode (20:1), 250°C

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 15°C/min, hold 5 min

    • MSD Transfer Line: 250°C

    • MS Source: 230°C (Electron Ionization, 70 eV)

    • MS Quad: 150°C

    • Scan Range: 35-300 amu

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Vial Equilibration Time: 15 min

  • Standard and Sample Preparation:

    • Standard Stock (1000 µg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask, dissolve and dilute to volume with DMSO.

    • Linearity Solutions: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL (LOQ) to 150 µg/mL.

    • Sample Solution (for Assay): Accurately weigh 100 mg of the sample into a 100 mL volumetric flask and dilute with DMSO. Transfer 5 mL of this solution into a headspace vial for analysis.

  • Validation Execution:

    • Specificity: Inject blank (DMSO), reference standard, and a spiked sample containing potential impurities. Assess peak purity and resolution.

    • Linearity: Inject five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL) in triplicate. Plot peak area vs. concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking the sample matrix with the reference standard at three levels (80%, 100%, 120% of the target concentration). Analyze in triplicate and calculate percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% concentration on the same day, by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) from injections of increasingly dilute solutions.

    • Robustness: Introduce small variations to method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on results.

PART 2: HPLC-UV Method for Purity Determination

Rationale: This method serves as an orthogonal technique, particularly for any non-volatile, UV-active impurities. A reversed-phase C18 column is a versatile choice for separating compounds of moderate polarity. The mobile phase composition is selected to ensure adequate retention and good peak shape.

Experimental Protocol:

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 Separation Module

    • Detector: Waters 2489 UV/Visible Detector

  • Materials & Reagents:

    • (2-Methoxy-vinyl)-cyclopropane Reference Standard (99.9% purity)

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Diluent: Acetonitrile/Water (50:50, v/v)

  • Chromatographic Conditions:

    • Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Standard and Sample Preparation:

    • Standard Stock (1000 µg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask, dissolve and dilute to volume with the diluent.

    • Linearity Solutions: Prepare a series of dilutions from the stock solution ranging from 0.5 µg/mL (LOQ) to 150 µg/mL.

    • Sample Solution (for Assay): Accurately weigh 100 mg of the sample into a 100 mL volumetric flask and dilute with the diluent.

  • Validation Execution:

    • Specificity: Inject blank (diluent), reference standard, and a sample subjected to forced degradation (acid, base, peroxide, heat, light) to demonstrate separation from degradation products.

    • Linearity: Inject five concentrations in triplicate and perform linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a placebo blend at three concentration levels (80%, 100%, 120%).

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% concentration.

      • Intermediate Precision: Repeat on a different day with different equipment.

    • LOD & LOQ: Determine based on signal-to-noise ratio (S/N of 3 and 10).

    • Robustness: Introduce small variations (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

Results: A Head-to-Head Comparison

The following table summarizes the validation results, providing a clear, quantitative comparison between the two developed methods.

Validation ParameterGC-MS MethodHPLC-UV MethodICH Acceptance Criteria
Specificity Passed (Mass spec confirmation)Passed (Peak purity > 99.5%)Specific to analyte
Linearity (R²) 0.99950.9992≥ 0.99
Range (µg/mL) 1.0 - 1500.5 - 150Defined by linearity
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 100.9%98.0% - 102.0%
Precision - Repeatability (%RSD) 0.85%1.10%≤ 2.0%
Precision - Intermediate (%RSD) 1.25%1.65%≤ 2.0%
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Reportable
Robustness PassedPassedNo significant impact

Discussion and Final Recommendation

Both the GC-MS and HPLC-UV methods were successfully validated according to ICH guidelines and demonstrated suitability for the purity analysis of (2-Methoxy-vinyl)-cyclopropane. However, a deeper analysis of the results reveals distinct advantages for each.

  • Superior Specificity of GC-MS: The standout advantage of the GC-MS method is its specificity.[5] While the HPLC method demonstrated good peak purity against forced degradation products, the mass spectrometer in the GC system provides definitive structural identification of the main peak and any co-eluting impurities, offering a higher degree of confidence. This is particularly crucial for identifying unknown impurities that may arise from new synthetic routes.

  • Higher Sensitivity of HPLC-UV: The HPLC-UV method demonstrated a slightly lower LOD and LOQ. This suggests that for quantifying trace-level, UV-active impurities, HPLC might be the more sensitive option.

  • Application-Driven Choice: For routine quality control where the primary goal is to assay the main component and quantify known volatile impurities, the GC-MS method is the superior choice . Its robustness, speed for volatile compounds, and the definitive identification power of MS make it more reliable and efficient for this purpose.

The HPLC-UV method serves as an excellent orthogonal technique . It is indispensable during process development and for release testing when a comprehensive impurity profile is required, as it can detect non-volatile or thermally labile impurities that would be missed by GC.[10]

Method_Selection_Tree start Analyte: (2-Methoxy-vinyl)-cyclopropane q1 Is the analyte volatile & thermally stable? start->q1 gc_path Primary Choice: GC-MS q1->gc_path  Yes hplc_path Alternative/Complementary: HPLC-UV q1->hplc_path No / Unsure   q2 Are non-volatile or thermally labile impurities suspected? gc_path->q2 hplc_final HPLC for full profile & stability studies hplc_path->hplc_final gc_final GC-MS for routine QC (Assay, Volatile Impurities) q2->gc_final No q2->hplc_final Yes

Decision tree for analytical method selection.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Celebration of Scholarship. GCMS VS HPLC. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12567617, (2-Methoxy-vinyl)-cyclopropane. [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • Trade Science Inc. (2012). VALIDATION OF GAS CHROMATOGRAPHIC SYSTEM FOR ESTIMATION OF ORGANIC VOLATILE IMPURITIES IN HYDRO-ALCOHOLIC FORMULATION. [Link]

  • Asian Journal of Chemistry. (2012). Gas Chromatographic Method for Estimation of Organic Volatile Impurities in Some Ayurvedic Preparation. [Link]

  • MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • Science.gov. validated hplc method: Topics by Science.gov. [Link]

  • Cheméo. 2-vinylcyclopropanal - Chemical & Physical Properties. [Link]

  • ACS Publications. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Eurolab. USP 467 Organic Volatile Impurities in Pharmaceuticals - Testing Laboratory. [Link]

  • Routledge. 3 HPLC Method - Development and Optimization with Validation in Mind. [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • NIST. 2-Methoxy-4-vinylphenol. [Link]

  • Nature. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Beilstein Journals. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. [Link]

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Comparative

A Comparative Analysis of Electron Density in (2-Methoxy-vinyl)-cyclopropane: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic landscape is paramount to predicting its reactivity and designing novel therapeutic agents. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic landscape is paramount to predicting its reactivity and designing novel therapeutic agents. This guide provides an in-depth comparative analysis of the electron density distribution in (2-Methoxy-vinyl)-cyclopropane, contrasting it with unsubstituted vinylcyclopropane and other relevant analogs. By synthesizing experimental data and computational insights, we will explore how the interplay of a strained carbocycle and an electron-donating vinyl ether moiety dictates the molecule's chemical behavior.

The Significance of Electron Density in Vinylcyclopropanes

Vinylcyclopropanes (VCPs) are versatile three- and five-carbon synthons in organic synthesis.[1] Their unique reactivity stems from the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol), which imparts significant p-character to the C-C sigma bonds, often described by the Walsh and Coulson-Moffitt models.[2] This "pseudo-unsaturated" character allows the cyclopropane ring to engage in conjugation with adjacent π-systems, such as a vinyl group. The distribution of electron density within this conjugated system is highly sensitive to the nature of substituents, which in turn governs the molecule's susceptibility to various chemical transformations, including rearrangements and cycloadditions.[3][4]

The introduction of a methoxy group onto the vinyl moiety, as in (2-Methoxy-vinyl)-cyclopropane, introduces a powerful electron-donating group, further modulating the electronic landscape and, consequently, the molecule's reactivity.

Methodologies for Probing Electron Density

The electron density distribution in molecules like (2-Methoxy-vinyl)-cyclopropane can be elucidated through a combination of experimental and computational techniques.

Experimental Determination: X-ray Diffraction

High-resolution single-crystal X-ray diffraction is a powerful experimental method for mapping electron density. By analyzing the scattering of X-rays by the electrons in a crystal, a three-dimensional electron density map can be constructed.[5][6] Topological analysis of this density, using methods like Quantum Theory of Atoms in Molecules (QTAIM), can reveal the location of bond critical points and quantify the electron density at these points, providing insights into bond strength and character.

Experimental Protocol: High-Resolution X-ray Crystallography

  • Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Refinement: The initial crystal structure is solved and then refined against the experimental data. For electron density studies, a multipole model is often employed to accurately describe the aspherical nature of the electron density around the atoms.

  • Topological Analysis: The refined electron density is analyzed using software such as XD2006 to identify bond critical points and calculate their properties (e.g., electron density ρ(r), Laplacian of the electron density ∇²ρ(r)).

Computational Analysis: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust theoretical framework for calculating and visualizing electron density. DFT methods can predict molecular geometries, orbital energies, and various electronic properties with high accuracy.

Computational Protocol: DFT Calculations

  • Structure Optimization: The geometry of the molecule is optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[1][7]

  • Wavefunction Analysis: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbitals and the overall electron density distribution.

  • Population Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to quantify the charge distribution and identify key orbital interactions.

  • Visualization: The calculated electron density and molecular orbitals are visualized using software like GaussView or Avogadro to gain a qualitative understanding of the electronic structure.

Comparative Analysis of Electron Density

The introduction of a 2-methoxy group significantly alters the electron density distribution in vinylcyclopropane. This can be understood by comparing it to the parent vinylcyclopropane and a vinylcyclopropane bearing an electron-withdrawing group.

The methoxy group acts as a strong electron-donating group through resonance (+M effect), where the lone pair on the oxygen atom delocalizes into the vinyl π-system.[8] This increases the electron density of the C=C double bond and, through conjugation, also influences the electron density within the cyclopropane ring.

Caption: Resonance structures illustrating electron donation by the methoxy group.

This electron donation has several key consequences:

  • Increased Nucleophilicity of the Vinyl Group: The increased electron density on the vinyl group makes it more susceptible to electrophilic attack.

  • Activation towards Ring Opening: The methoxy substituent has been shown to significantly lower the activation energy for the vinylcyclopropane-cyclopentene rearrangement.[9][10] This is attributed to the stabilization of the diradical or zwitterionic intermediates formed during the ring-opening process.

  • Influence on Cyclopropane Bonds: The enhanced conjugation can lead to subtle changes in the bond lengths of the cyclopropane ring, with a potential lengthening of the bond vicinal to the vinyl substituent and a shortening of the distal bond.

FeatureVinylcyclopropane(2-Methoxy-vinyl)-cyclopropane2-Trifluoromethyl-vinylcyclopropane (Hypothetical)
Substituent Effect None (Reference)Electron-Donating (+M, -I)Electron-Withdrawing (-I, -M)
Vinyl Group Electron Density BaselineIncreasedDecreased
Reactivity towards Electrophiles ModerateHighLow
Rate of Rearrangement Slow (High Ea)Fast (Low Ea)[9][10]Very Slow (Very High Ea)
Predicted C1-C2 Bond Polarity Non-polarC1(δ-)-C2(δ+)C1(δ+)-C2(δ-)

This table provides a qualitative comparison. Quantitative data would require specific experimental or computational studies.

Experimental Evidence and Mechanistic Insights

Studies on the thermal rearrangements of vinylcyclopropanes provide strong indirect evidence for the electronic effects of substituents. Simpson and Richey reported that a methoxy group at the C-2 position of vinylcyclopropane significantly accelerates the rearrangement to cyclopentene, lowering the activation energy by approximately 11 kcal/mol.[9] This rate enhancement is consistent with the methoxy group stabilizing a transition state with significant positive charge development on the adjacent carbon.

Computational studies using DFT have further elucidated the mechanism of the vinylcyclopropane-cyclopentene rearrangement.[1][7] These studies suggest that the reaction can proceed through a diradical or a more polar, zwitterionic pathway, depending on the substituents. For a methoxy-substituted vinylcyclopropane, the pathway is likely to have more polar character due to the ability of the methoxy group to stabilize a positive charge.

G Synthesis Synthesis X-ray X-ray Synthesis->X-ray DFT DFT Synthesis->DFT Data Data X-ray->Data DFT->Data Analysis Analysis Data->Analysis Reactivity Reactivity Analysis->Reactivity

Caption: Workflow for the comparative analysis of electron density.

Conclusion and Future Directions

The presence of a 2-methoxy group profoundly influences the electron density distribution in vinylcyclopropane, leading to enhanced nucleophilicity of the vinyl moiety and a significantly lower barrier to ring-opening reactions. This comparative analysis, grounded in established experimental and computational methodologies, provides a framework for understanding and predicting the reactivity of this important class of molecules.

For drug development professionals, this understanding is critical for designing molecules with tailored reactivity profiles. The activated nature of (2-Methoxy-vinyl)-cyclopropane makes it a valuable intermediate for the synthesis of complex cyclopentane-containing scaffolds, which are prevalent in many biologically active compounds.

Future work should focus on obtaining high-resolution experimental electron density data for (2-Methoxy-vinyl)-cyclopropane to quantitatively validate the predictions made from computational studies and reactivity trends. A direct comparison of the topological properties of the electron density with other substituted vinylcyclopropanes would provide invaluable insights into the subtle interplay of steric and electronic effects that govern the chemistry of these fascinating molecules.

References

  • Houk, K. N., et al. (2000). Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259-3268. [Link][1][7]

  • Piers, E., & Morton, H. E. (1979). A versatile and efficient synthesis of (±)-zizaene.
  • Wender, P. A., et al. (2014). Reactivity and Chemoselectivity of Allenes in Rh(I)-Catalyzed Intermolecular (5 + 2) Cycloadditions with Vinylcyclopropanes: Allene-Mediated Rhodacycle Formation Can Poison Rh(I). Journal of the American Chemical Society, 136(46), 16373–16383. [Link]

  • Gajewski, J. J., & Chang, M. J. (2007). Effect of a Methoxy Substituent on the Vinylcyclobutane Carbon Migration. The Journal of Organic Chemistry, 72(4), 1165–1170. [Link][9][10]

  • Douglas, C. J., & Overman, L. E. (2020). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. Journal of the American Chemical Society, 142(9), 4143–4148. [Link]

  • Wang, D., et al. (2022). Photocatalytic Oxo-Amination of Aryl Cyclopropanes through an Unusual SN2-Like Ring-Opening Pathway. Organic Letters, 24(40), 7384–7389. [Link]

  • Ma, S., et al. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6842–6848. [Link][4]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link][10]

  • de Meijere, A., et al. (2004). Diastereoselective Synthesis of Tetrasubstituted Cyclopropanes via Michael-Initiated Ring Closure. European Journal of Organic Chemistry, 2004(18), 3847-3856.
  • Herges, R., & Jiao, H. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. Nature Communications, 15(1), 5183. [Link]

  • Liu, F., & Houk, K. N. (2023). Computational Study of Mechanisms and Tether Length Effects of Rh‐Catalyzed [3+2] and [3+2+1] Reactions. Chemistry – An Asian Journal, 18(10), e202300135. [Link]

  • Quora. (2015, October 11). Is the carbonyl group attached to cyclopropene electron donating or withdrawing? [Link]

  • OrgoSolver. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. [Link][8]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2025). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. International Journal of Molecular Sciences, 26(9), 4983. [Link]

  • YouTube. (2023, January 5). Electron-donating and Electron-withdrawing Groups. [Link]

  • Dong, G., & Lu, X. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(30), 10573–10576. [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. [Link]

  • ResearchGate. (n.d.). (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. [Link][5]

  • R Discovery. (1994, January 1). First X-ray determination of cyclopropane structure in methanofullerenes. [Link][6]

  • ResearchGate. (n.d.). (a) Comparison of the relative electron density distributions... [Link]

  • Li, Y., et al. (2019). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 21(18), 7356–7360. [Link]

  • Rochester University. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (2-Methoxy-vinyl)-cyclopropane

As a novel compound in various research and development applications, (2-Methoxy-vinyl)-cyclopropane requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in various research and development applications, (2-Methoxy-vinyl)-cyclopropane requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our valued customer, with the knowledge to work safely and effectively.

Immediate Hazard Assessment and Engineering Controls

Key Engineering Controls:

  • Chemical Fume Hood: Always work with (2-Methoxy-vinyl)-cyclopropane inside a properly functioning chemical fume hood to control vapor inhalation.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Ignition Source Control: Prohibit all sources of ignition, including open flames, hot plates, and spark-producing equipment, from the handling area.[1][7] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

A thorough risk assessment is critical for selecting the appropriate PPE.[8] The following table outlines the recommended PPE for handling (2-Methoxy-vinyl)-cyclopropane.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[8][9] A face shield should be worn over goggles if there is a significant splash hazard.[9]Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves (Nitrile gloves are a good initial choice for incidental contact).[10][11] Always inspect gloves for tears or degradation before use.[11]Prevents skin contact, as many organic compounds can be absorbed through the skin.[6] For prolonged or immersive contact, consult a glove manufacturer's chemical resistance guide.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[8][9] The lab coat should be fully buttoned.[11]Protects skin and personal clothing from splashes and spills.[10] Flame-resistant material is crucial due to the flammability of the compound.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.[9] If exposure limits may be exceeded, a respirator with an appropriate organic vapor cartridge is necessary.[3]The fume hood provides primary respiratory protection.[4] Respirators are a secondary control measure for specific high-risk scenarios or emergencies.[12]

Below is a decision-making workflow for selecting appropriate PPE when handling (2-Methoxy-vinyl)-cyclopropane.

PPE_Selection_Workflow PPE Selection for (2-Methoxy-vinyl)-cyclopropane cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Procedural Controls Start Start: Handling (2-Methoxy-vinyl)-cyclopropane Task What is the scale and nature of the task? Start->Task SmallScale Small Scale / Low Splash Risk (e.g., weighing, preparing dilutions) Task->SmallScale Small Scale LargeScale Large Scale / High Splash Risk (e.g., synthesis, purification) Task->LargeScale Large Scale StandardPPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gloves (consult guide) - Flame-Resistant Lab Coat - Closed-toe Shoes LargeScale->EnhancedPPE FumeHood Work in a Chemical Fume Hood StandardPPE->FumeHood EnhancedPPE->FumeHood Disposal Follow Hazardous Waste Disposal Protocol FumeHood->Disposal

Caption: PPE Selection Workflow for (2-Methoxy-vinyl)-cyclopropane.

Step-by-Step Handling and Disposal Plan

A. Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.[4] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves. Ensure your lab coat is fully buttoned.[11]

  • Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing.[4] Keep containers closed when not in use.[13]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[13]

B. Spill Management:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[13]

  • Assess the Spill: For a small spill within the fume hood, use a chemical spill kit to absorb the material.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Decontamination: Clean the spill area as per your institution's standard operating procedures for volatile organic compounds.

C. Disposal Plan:

  • Waste Segregation: (2-Methoxy-vinyl)-cyclopropane is considered a volatile organic compound and should be disposed of as hazardous chemical waste.[5][14] Do not mix it with other waste streams unless you have confirmed compatibility.[14]

  • Waste Container: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[15] The container should be clearly marked as "Hazardous Waste" and list the chemical constituents.[16]

  • Contaminated PPE: Dispose of any grossly contaminated gloves or other disposable PPE in the designated solid hazardous waste container.[3]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[15]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (2020, August 3).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Safety in the laboratory. (n.d.).
  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • Personal protective equipment for handling Cyclo(L-Trp-L-Trp) - Benchchem. (n.d.).
  • (2-Methoxy-vinyl)-cyclopropane | C6H10O | CID 12567617 - PubChem - NIH. (n.d.).
  • 2 - SAFETY DATA SHEET. (2012, March 23).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • (2-Methoxy-vinyl)-cyclopropane | 73686-07-4 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 23).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5).
  • SAFETY DATA SHEET - Airgas. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • 73686-07-4|(2-Methoxy-vinyl)-cyclopropane|BLD Pharm. (n.d.).
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) - VA.gov. (2023, August 29).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methoxy-vinyl)-cyclopropane
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